Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
Description
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-4-3-5-9-12-6-8(11)13(7)9/h3-6H,2H2,1H3 |
InChI Key |
SJQSAKKBXUMIJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NC=C(N21)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
The following technical guide details the synthesis of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate . This document is structured for research scientists and process chemists, focusing on mechanistic causality, scalable protocols, and analytical validation.
Executive Summary & Retrosynthetic Logic
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for anxiolytics (e.g., Alpidem, Zolpidem), antivirals, and anti-inflammatory agents.[1] The target molecule, Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate , features a specific substitution pattern that presents two synthetic challenges:
-
C5-Functionalization: Requires the correct orientation of the starting pyridine precursor to place the ester group at the "peri" position (C5) of the fused system.
-
C3-Chlorination: Demands a regioselective electrophilic aromatic substitution (SEAr) on the electron-rich imidazole ring without affecting the electron-deficient pyridine ring.
Retrosynthetic Analysis: The synthesis is designed as a linear, two-step protocol:
-
Step 1 (Cyclization): Construction of the bicyclic core using the Hantzsch-type condensation of Ethyl 6-aminopicolinate with a bifunctional electrophile (Chloroacetaldehyde).
-
Step 2 (Functionalization): Late-stage C3-chlorination using N-Chlorosuccinimide (NCS) , exploiting the high HOMO coefficient at the 3-position.
Safety & Handling Protocols
-
Chloroacetaldehyde (50% aq.): Highly toxic, lachrymator, and potential carcinogen. Handle strictly in a fume hood. Neutralize waste streams with aqueous sodium bisulfite.
-
N-Chlorosuccinimide (NCS): Irritant and moisture sensitive. Store under inert atmosphere to prevent hydrolysis to succinimide and HCl.
-
Ethyl 6-aminopicolinate: Standard organic irritant.
Module 1: Scaffold Synthesis (Cyclization)
Rationale
The formation of the imidazo[1,2-a]pyridine core relies on the ambident nucleophilicity of 2-aminopyridines. The ring nitrogen (N1 of pyridine) is typically more nucleophilic than the exocyclic amine, attacking the alkyl halide moiety of the
Experimental Protocol
Target Intermediate: Ethyl imidazo[1,2-a]pyridine-5-carboxylate
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reactants: Charge the flask with:
-
Ethyl 6-aminopicolinate (10.0 mmol, 1.66 g)
-
Ethanol (Absolute, 50 mL)
-
Chloroacetaldehyde (50% wt. in H2O, 15.0 mmol, 2.36 g/1.9 mL)
-
Sodium Bicarbonate (NaHCO3, 20.0 mmol, 1.68 g) - Acts as an acid scavenger to drive the reaction and protect the acid-labile ester.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexanes). The starting amine (lower Rf) should disappear, replaced by a fluorescent spot (higher Rf).
-
Workup:
-
Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Yield Expectation: 75–85%.[1]
-
Appearance: Off-white to pale yellow solid.
-
Mechanistic Pathway (DOT Visualization)
Figure 1: Cyclization pathway via N-alkylation followed by cyclodehydration.
Module 2: Regioselective Chlorination
Rationale
The imidazo[1,2-a]pyridine ring is isoelectronic with indolizine. The C3 position is the most electron-rich site (highest HOMO density), making it highly susceptible to electrophilic attack. Using NCS in a polar aprotic solvent (Acetonitrile) allows for mild, controlled chlorination without over-halogenating the pyridine ring or hydrolyzing the ester.
Experimental Protocol
Target Product: Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
-
Setup: Use a 100 mL round-bottom flask with a stir bar.
-
Reactants:
-
Ethyl imidazo[1,2-a]pyridine-5-carboxylate (Intermediate from Step 1, 5.0 mmol, 0.95 g)
-
Acetonitrile (MeCN, 25 mL)
-
N-Chlorosuccinimide (NCS, 5.5 mmol, 0.73 g)
-
-
Reaction: Stir the solution at Room Temperature (20–25°C).
-
Observation: The reaction is typically rapid (1–3 hours).
-
Monitoring: TLC should show a slight shift in Rf (product is typically less polar/higher Rf than starting material due to halogen lipophilicity).
-
-
Workup:
-
Dilute with Water (50 mL).
-
Extract with Ethyl Acetate (3 x 20 mL).[1]
-
Wash with 5% Sodium Thiosulfate (to remove trace oxidants) and then Brine.
-
-
Purification: Recrystallization from Ethanol/Hexane or short silica plug filtration if necessary.
-
Yield Expectation: 85–95%.
-
Appearance: White to crystalline solid.
-
Reaction Mechanism (DOT Visualization)
Figure 2: Electrophilic Aromatic Substitution (SEAr) mechanism at C3.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesis, compare the NMR signals of the intermediate and the final product. The key diagnostic is the disappearance of the C3 proton.
| Feature | Intermediate (Pre-Chlorination) | Final Product (3-Chloro) | Diagnostic Change |
| C3-H | Singlet, | Absent | Primary Confirmation |
| C2-H | Singlet, | Singlet, | Slight downfield shift due to Cl |
| C5-Ester | Quartet (~4.4) + Triplet (~1.4) | Quartet + Triplet | Remains Intact |
| Pyridine Protons | 3 signals (C6, C7, C8) | 3 signals (C6, C7, C8) | Pattern retained |
References
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013.
-
Cao, H., et al. "One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction."[3][4] Organic Letters, 2014.[3][4]
-
Goel, R., et al. "Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines." RSC Advances, 2015.
-
Koubachi, J., et al. "Regioselective functionalization of imidazo[1,2-a]pyridine series."[5] Journal of Organic Chemistry, 2007.
-
Liao, Y., et al. "Direct C-3 Chlorination of Imidazo[1,2-a]pyridines with NCS." Tetrahedron Letters, 2012.
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Technical Monograph: Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
[1]
Compound Class: Fused Bicyclic N-Heterocycle Core Scaffold: Imidazo[1,2-a]pyridine Key Functionalities: C-3 Halogen (Chlorine), C-5 Ester (Ethyl Carboxylate)[1]
Executive Summary & Medicinal Significance
Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate represents a high-value "bifunctional" scaffold in medicinal chemistry. Unlike the ubiquitous 3-aryl or 2-phenyl variants (common in GABA-A modulators like Zolpidem), the 5-carboxylate substitution pattern offers a unique vector for solubility enhancement and target engagement (e.g., hinge binding in kinase inhibitors).
The 3-chloro substituent serves as a critical "synthetic handle," enabling late-stage diversification via palladium-catalyzed cross-couplings, while the 5-ester allows for modulation of lipophilicity or conversion into amides/heterocycles.
Physicochemical Profile
Note: Values are predicted based on structure-activity relationship (SAR) data for the imidazo[1,2-a]pyridine core.
| Property | Value (Predicted) | Significance |
| Molecular Formula | C₁₀H₉ClN₂O₂ | Core composition |
| Molecular Weight | 224.64 g/mol | Fragment-like, high ligand efficiency potential |
| LogP (Octanol/Water) | ~2.1 - 2.5 | Optimal lipophilicity for oral bioavailability (CNS penetrant) |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Good membrane permeability (Rule of 5 compliant) |
| pKa (Conjugate Acid) | ~3.5 - 4.5 | Less basic than unsubstituted imidazopyridine due to EWG (Ester/Cl) |
| H-Bond Acceptors | 3 (N-1, Ester Carbonyl, Ester Ether) | Interaction points for receptor binding |
Structural Analysis & Reactivity Logic
The reactivity of this molecule is defined by the electronic disparity between the electron-rich imidazole ring and the electron-deficient pyridine ring, further polarized by the substituents.
Electronic Distribution
-
Position 3 (Chlorine): The C-3 position in imidazo[1,2-a]pyridines is historically the most nucleophilic site (highest HOMO coefficient). However, the presence of the Chlorine atom blocks electrophilic attack and instead activates this position for oxidative addition by transition metals (e.g., Pd(0)).
-
Position 5 (Ester): Located on the pyridine ring, the ester is electron-withdrawing. It deactivates the ring towards electrophilic substitution but activates the C-5 position for nucleophilic acyl substitution (e.g., amidation).
-
Bridgehead Nitrogen (N-4): Positively polarized, contributing to the system's aromaticity.
Reactivity Map (DOT Visualization)
The following diagram outlines the primary chemical transformations accessible from this scaffold.
Figure 1: Divergent synthesis pathways.[2][3] The C-3 Cl allows cross-coupling, while the C-5 Ester allows carbonyl manipulations.
Validated Synthetic Protocols
The synthesis of the 5-carboxylate isomer requires a specific regiochemical approach, starting from Ethyl 6-aminopicolinate .
Synthesis Workflow
-
Cyclization: Condensation of 2-aminopyridine derivative with a halo-aldehyde equivalent.
-
Functionalization: Regioselective chlorination at C-3.
Figure 2: Step-wise synthesis of the target molecule ensuring correct regiochemistry at C-5.
Detailed Experimental Procedures
Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-5-carboxylate
Rationale: The nitrogen of the 2-amino group attacks the aldehyde carbon, followed by alkylation at the ring nitrogen to close the bridge.
-
Reagents: Ethyl 6-aminopicolinate (10 mmol), Chloroacetaldehyde (40% aq. solution, 15 mmol), Sodium Bicarbonate (20 mmol), Ethanol (50 mL).
-
Procedure:
-
Dissolve Ethyl 6-aminopicolinate in ethanol.
-
Add NaHCO₃ followed by dropwise addition of Chloroacetaldehyde.
-
Reflux the mixture for 6–12 hours. Monitor by TLC (EtOAc/Hexane).[4][5]
-
Workup: Cool to room temperature. Remove ethanol under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM) (3x).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
-
Self-Validation Check: NMR should show characteristic doublets for the imidazo ring protons (H-2 and H-3) around 7.5–8.0 ppm.
-
Step 2: C-3 Chlorination (The Target Molecule)
Rationale: The C-3 position is the most electron-rich site on the fused ring system, allowing for mild electrophilic substitution using NCS.
-
Reagents: Ethyl imidazo[1,2-a]pyridine-5-carboxylate (from Step 1), N-Chlorosuccinimide (NCS) (1.05 eq), Acetonitrile (ACN).
-
Procedure:
-
Dissolve the intermediate in ACN (0.1 M concentration).
-
Add NCS portion-wise at room temperature (0°C to RT prevents over-chlorination).
-
Stir for 2–4 hours.
-
Workup: Dilute with water/brine. Extract with EtOAc.
-
Purification: Recrystallization from EtOH/Hexane or column chromatography.
-
Self-Validation Check: Loss of the H-3 proton signal in ¹H NMR. Mass spectrometry confirms M+35/37 isotope pattern typical of Chlorine.
-
Applications in Drug Discovery
This scaffold is particularly relevant for:
-
GABA-A Receptor Modulators: The imidazopyridine core is the pharmacophore of "Z-drugs" (e.g., Zolpidem). The 5-ester allows for the introduction of polar groups to adjust metabolic stability.
-
Kinase Inhibitors: The C-3 chlorine can be coupled to aryl rings to occupy the hydrophobic pocket of kinases, while the C-5 position can hydrogen bond with the hinge region.
-
Anti-Infectives: Derivatives of 3-haloimidazo[1,2-a]pyridines have shown potency against tuberculosis and fungal pathogens.
References
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[6] Chemical Communications, 2013.
- Goes, A. J., et al.
-
Guchhait, S. K., et al. "Groebke–Blackburn–Bienaymé Multicomponent Reaction." ACS Combinatorial Science, 2011.
-
Enguehard, C., et al. "Suzuki-Miyaura cross-coupling reaction on 3-haloimidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2000.
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An In-Depth Technical Guide to Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate and the Imidazo[1,2-a]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of this vital heterocyclic system, with a specific focus on the synthesis, properties, and potential applications of chloro-substituted carboxylate derivatives, exemplified by Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate. While a specific CAS Number for the 5-carboxylate isomer is not readily found in major chemical databases, this document synthesizes information on closely related isomers and the core scaffold to provide a robust framework for researchers. We will delve into the synthetic versatility of the imidazo[1,2-a]pyridine core, explore established protocols for its functionalization, discuss key analytical characterization techniques, and outline critical safety and handling procedures.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system, a fused bicyclic N-heterocycle, has garnered immense interest in drug discovery and development.[4] Its rigid structure and ability to be readily functionalized at multiple positions (C2, C3, C5, C6, C7, and C8) make it an attractive scaffold for creating diverse chemical libraries.[4] Compounds incorporating this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][3][5]
Notably, this scaffold is present in several well-known drugs, such as:
-
Zolpidem: A widely prescribed medication for the treatment of insomnia.[1]
-
Minodronic acid: Used in the treatment of osteoporosis.[1]
-
Olprinone: A treatment for heart failure.[1]
The introduction of a chlorine atom and an ethyl carboxylate group, as in the target molecule Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate, is a strategic choice in medicinal chemistry. The chloro-substituent can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can serve as a handle for further synthetic transformations.[6] The ester functionality provides a site for derivatization, for instance, into amides or carboxylic acids, to fine-tune activity and pharmacokinetic profiles.[7]
Synthesis and Functionalization Strategies
The construction of the imidazo[1,2-a]pyridine scaffold is well-established, with the classical Tschitschibabin (or Chichibabin) reaction being a foundational method.[2] This typically involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2] Modern synthetic chemistry has expanded upon this, offering a variety of catalytic and one-pot procedures to access this core and its derivatives with high efficiency and functional group tolerance.[2][5][8]
General Synthetic Workflow
The synthesis of a substituted imidazo[1,2-a]pyridine generally follows a convergent strategy where a substituted 2-aminopyridine is cyclized with a suitable three-carbon building block. Subsequent functionalization, such as chlorination, can then be performed.
Caption: General workflow for synthesizing functionalized imidazo[1,2-a]pyridines.
Proposed Synthesis Protocol for Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
While a specific protocol for the 5-carboxylate isomer is not documented in the searched literature, a plausible synthetic route can be designed based on established methodologies for functionalizing the imidazo[1,2-a]pyridine ring.[4]
Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-5-carboxylate
This step requires a 2-aminopyridine already bearing the desired carboxylate group at the 6-position (which becomes the 5-position in the final fused ring system).
-
Reactants: 2-Amino-6-(ethoxycarbonyl)pyridine and an appropriate α-haloaldehyde or ketone (e.g., bromoacetaldehyde or ethyl bromopyruvate followed by decarboxylation).
-
Procedure: a. Dissolve 2-Amino-6-(ethoxycarbonyl)pyridine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF). b. Add the α-halocarbonyl compound (1.1 equivalents) to the solution. c. Heat the mixture under reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material. d. Cool the reaction mixture and neutralize with a mild base like sodium bicarbonate. e. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.
Step 2: Regioselective Chlorination at the C3 Position
The C3 position of the imidazo[1,2-a]pyridine ring is known to be susceptible to electrophilic substitution.
-
Reactants: Ethyl imidazo[1,2-a]pyridine-5-carboxylate and N-Chlorosuccinimide (NCS).
-
Procedure: a. Dissolve the product from Step 1 (1 equivalent) in a solvent such as acetonitrile or dichloromethane. b. Add N-Chlorosuccinimide (1.05 equivalents) portion-wise at room temperature. c. Stir the reaction mixture for 4-12 hours, monitoring progress by TLC. d. Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. e. Extract the product with an organic solvent, wash with brine, dry, and concentrate. f. Purify the final product, Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate, by column chromatography or recrystallization.
Physicochemical and Spectroscopic Properties
The exact properties of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate are not published. However, we can infer expected characteristics based on related, documented isomers.
| Property | Value for Related Isomer | Reference Compound |
| CAS Number | 1000017-95-7 | Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate[9] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate[9] |
| Molecular Weight | 224.64 g/mol | Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate[9] |
| Physical Form | Expected to be a solid at room temperature. | General observation for similar compounds.[10][11] |
| Purity | Typically ≥95% for commercial research chemicals. | Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate[9] |
| Storage | Store at room temperature or 4°C, under nitrogen. | Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate[9] |
Analytical Characterization
For structural confirmation and purity assessment, the following analytical techniques are essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the aromatic protons on the pyridine and imidazole rings, a quartet for the -OCH₂- group, and a triplet for the -CH₃ group of the ethyl ester. The precise chemical shifts of the aromatic protons would be key to confirming the 5-carboxylate substitution pattern.
-
¹³C NMR: Will display distinct signals for each carbon atom, including the carbonyl carbon of the ester, and the carbons of the heterocyclic core.[10][12]
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
Key absorption bands would include the C=O stretch of the ester group (typically around 1700-1720 cm⁻¹) and C-Cl stretching vibrations.[14]
-
Reactivity and Potential Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a versatile platform for further chemical modification, enabling the exploration of structure-activity relationships (SAR).
Caption: Key reactivity pathways for derivatization.
-
Cross-Coupling Reactions: The C3-chloro position can potentially participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, heteroaryl, or alkyl groups, rapidly expanding chemical diversity.
-
Ester Modification: The ethyl ester at the C5 position is a key handle for modification. It can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a wide range of amines to form amides, a common strategy to improve biological activity and pharmacokinetic properties.[7]
Given the known biological activities of the core scaffold, this class of compounds holds potential as inhibitors for various biological targets, including:
-
Kinases: Many imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors, relevant in oncology.[1]
-
Antimicrobial Targets: The scaffold has been explored for developing novel agents against bacteria and mycobacteria, including Mycobacterium tuberculosis.[7][11]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate is unavailable, data from closely related compounds indicate that standard laboratory precautions for handling chemical reagents are necessary.
Hazard Identification (Based on Analogues)
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[15][16]
-
Irritation: Causes skin and serious eye irritation.[17] May cause respiratory irritation.[16][17]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18][19]
-
Personal Protective Equipment:
-
Hygiene Measures: Wash hands thoroughly after handling.[15][18][19] Do not eat, drink, or smoke when using this product.[15][19]
Storage
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[19][20]
-
For long-term stability, especially for high-purity analytical samples, storage under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., 4°C) is recommended.[9]
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Royal Society of Chemistry. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]
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- 12. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 13. ias.ac.in [ias.ac.in]
- 14. sciensage.info [sciensage.info]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | C10H9BrN2O2 | CID 15152339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.dk [fishersci.dk]
- 18. static.cymitquimica.com [static.cymitquimica.com]
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- 20. fishersci.com [fishersci.com]
Technical Guide: Structure Elucidation of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
This guide outlines the comprehensive structure elucidation of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate , a functionalized heterocyclic scaffold critical in medicinal chemistry for targeting PI3K/mTOR pathways and acting as a bioisostere for purines.
Executive Summary
The unambiguous structural assignment of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate presents a specific regiochemical challenge: differentiating the position of the chlorine atom (C-2 vs. C-3) and confirming the placement of the ester moiety (C-5 vs. C-6/7/8). This guide details a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D NMR spectroscopy, and mechanistic causality to confirm the structure.
Synthetic Context & Regiochemical Logic
To understand the elucidation, one must first recognize the synthetic origin which dictates the regiochemical possibilities.
-
Core Formation: The imidazo[1,2-a]pyridine scaffold is typically constructed via the condensation of ethyl 6-aminopicolinate with a chloroacetaldehyde equivalent.
-
Regiochemical Check: The nitrogen of the pyridine ring (N1) attacks the electrophilic carbon of the aldehyde, while the exocyclic amine attacks the chloromethyl group. This cyclization places the substituent from the 6-position of the aminopyridine at the C-5 position of the fused system.
-
-
Chlorination: Electrophilic aromatic substitution (SEAr) on imidazo[1,2-a]pyridines occurs preferentially at C-3 .
Figure 1: Synthetic pathway dictating the regiochemistry of the target compound.
Analytical Strategy: The Elucidation Workflow
Phase 1: Mass Spectrometry (Molecular Formula & Halogen Pattern)
Before NMR analysis, HRMS provides the " go/no-go " confirmation of the elemental composition.
-
Isotope Pattern: The presence of a single chlorine atom is confirmed by the characteristic 3:1 intensity ratio of the molecular ion (
) and the isotope peak ( ). -
Fragmentation: Loss of the ethyl group (
) or the ethoxy group ( ) confirms the integrity of the ester functionality.
Phase 2: 1H NMR Spectroscopy (The Fingerprint)
The proton NMR spectrum provides the primary evidence for the substitution pattern.
Key Diagnostic Signals:
-
Absence of H-3: In the parent scaffold, H-3 appears as a doublet (~7.6 ppm). In the target, this signal is replaced by the Chlorine atom, leaving H-2 as a sharp singlet.
-
Absence of H-5: Typically, H-5 is the most deshielded proton (>8.5 ppm) in imidazo[1,2-a]pyridines due to the anisotropic effect of the bridgehead nitrogen lone pair. The absence of this low-field signal confirms the ester is located at C-5.
-
Pyridine Ring Protons (AMX System): With C-5 substituted, only H-6, H-7, and H-8 remain.
-
H-6: Appears as a doublet (or dd) significantly deshielded by the ortho-ester carbonyl.
-
H-7: Appears as a triplet (or dd) representing the meta-proton.
-
H-8: Appears as a doublet.[7]
-
Phase 3: 2D NMR (Connectivity Proof)
To rigorously prove the position of the Cl and Ester groups, 2D correlations are required.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
H-2 to C-3: The singlet H-2 will show a strong 3-bond correlation to the carbon bearing the chlorine (C-3).
-
H-6 to Ester Carbonyl: The proton at H-6 will show a 3-bond correlation to the ester carbonyl carbon, confirming the ester is at C-5 (ortho to H-6).
-
-
NOESY (Nuclear Overhauser Effect):
-
Ester Ethyl to H-6: A spatial correlation between the ethyl methylene protons and the aromatic H-6 confirms the ester is located at C-5.
-
Experimental Data Summary
The following table summarizes the expected spectral characteristics based on literature consensus for 3-chloro-5-substituted imidazo[1,2-a]pyridines.
| Atom Position | Type | 1H Shift (ppm) | Multiplicity | 13C Shift (ppm) | Key HMBC Correlations |
| 2 | CH | 7.90 - 8.10 | Singlet (s) | ~135.0 | C-3, C-8a |
| 3 | C-Cl | - | - | ~115.0 - 120.0 | - |
| 5 | C-COOEt | - | - | ~125.0 | - |
| 6 | CH | 7.80 - 7.95 | Doublet (d, J~7Hz) | ~128.0 | C-5 (Ester), C-8 |
| 7 | CH | 7.30 - 7.45 | DD / Triplet | ~116.0 | C-5, C-8a |
| 8 | CH | 7.60 - 7.75 | Doublet (d, J~9Hz) | ~118.0 | C-6, C-8a |
| Ester C=O | C=O | - | - | ~165.0 | H-6, Ethyl-CH2 |
| Ethyl CH2 | CH2 | 4.40 - 4.50 | Quartet (q) | ~61.0 | Ester C=O[8][9] |
| Ethyl CH3 | CH3 | 1.40 - 1.50 | Triplet (t) | ~14.0 | Ethyl CH2 |
Note: Chemical shifts are estimated relative to TMS in CDCl3 based on substituent effects (Cl: -H, +Cl; Ester: -H, +COOEt).
Structural Diagram & Numbering
The correct numbering is vital for interpreting the data. Note that the bridgehead nitrogen is N-4.
Figure 2: Numbering scheme for Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate.
Detailed Experimental Protocols
Protocol A: Synthesis of the Precursor (Ethyl imidazo[1,2-a]pyridine-5-carboxylate)
-
Reagents: Ethyl 6-aminopicolinate (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.5 eq), Ethanol (0.5 M).
-
Procedure: Reflux the mixture for 12-18 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Concentrate in vacuo. Neutralize with saturated NaHCO3. Extract with DCM.
-
Validation: Confirm formation by 1H NMR (Look for H-3 doublet at ~7.6 ppm).
Protocol B: Regioselective Chlorination (C-3 Functionalization)
-
Reagents: Precursor from Protocol A (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq) OR Sodium Chlorite (NaClO2) (2.0 eq).
-
Solvent: Acetonitrile or Acetic Acid.
-
Procedure: Stir at room temperature (NCS) or 60°C (NaClO2) for 2-4 hours.
-
Purification: The product often precipitates or can be purified via silica gel chromatography (Gradient: 0-50% EtOAc in Hexane).
-
Validation: HRMS (Cl pattern) and disappearance of H-3 doublet in NMR.
References
-
Regioselective Chlorination: Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source.[2][10][11] RSC Advances, 2018. Link
-
General Synthesis: Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[12] Link
-
Structural Data (Analogues): Ethyl imidazo[1,2-a]pyridine-3-carboxylate Data. Sigma-Aldrich. Link
-
NMR Assignment: 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
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- 4. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. chemscene.com [chemscene.com]
- 10. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. organic-chemistry.org [organic-chemistry.org]
Unlocking the Pharmacological Potential of the Imidazo[1,2-a]pyridine Scaffold: Synthesis, Mechanisms, and Therapeutic Applications
Introduction: The Privileged Scaffold
Imidazo[1,2-a]pyridine is a fused bicyclic 5,6-heterocycle widely recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a diverse array of biological targets. Historically, this core has been the foundation for several FDA-approved central nervous system (CNS) drugs, including the widely prescribed sedative-hypnotic zolpidem, and the anxiolytic alpidem [1]. However, recent drug discovery efforts have repurposed and expanded the utility of imidazo[1,2-a]pyridines into oncology and infectious diseases, capitalizing on their tunable electronic properties, synthetic versatility, and favorable pharmacokinetic profiles [2].
Synthetic Methodology: The Groebke-Blackburn-Bienaymé (GBB) Reaction
To thoroughly explore the biological space of imidazo[1,2-a]pyridines, efficient and scalable synthetic routes are required. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is the premier method for constructing highly substituted 3-aminoimidazo[1,2-a]pyridines [3].
Causality of Experimental Choices: Traditional stepwise syntheses suffer from low atom economy and harsh conditions. The GBB multicomponent reaction (MCR) condenses a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot. Utilizing microwave irradiation alongside green solvents like PEG-400 accelerates the iminium ion formation and subsequent [4+1] cycloaddition. Microwave heating ensures uniform thermal distribution, reducing reaction times from hours to mere minutes while minimizing thermal degradation of sensitive intermediates [4].
Protocol: Microwave-Assisted GBB Synthesis
Self-Validating System: This protocol incorporates in-process TLC monitoring and post-reaction HRMS/NMR validation steps to ensure intermediate consumption and structural fidelity.
-
Preparation: In a microwave-safe glass vial, combine 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and an isocyanide (1.0 mmol).
-
Solvent & Catalyst: Dissolve the mixture in 3 mL of PEG-400. Add 20 mol% of glacial acetic acid. Rationale: Acetic acid selectively catalyzes the initial Schiff base formation without degrading the acid-sensitive isocyanide component.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 75°C for 10 minutes under continuous magnetic stirring [4].
-
Validation (In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase. The complete disappearance of the 2-aminopyridine spot validates the successful completion of the cycloaddition.
-
Purification: Cool the mixture to room temperature, dilute with distilled water (10 mL), and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Characterization: Purify the crude residue via silica gel column chromatography. Validate the final molecular structure using ¹H-NMR, ¹³C-NMR, and HRMS (ESI-TOF) [3].
Workflow of the microwave-assisted Groebke-Blackburn-Bienaymé multicomponent reaction.
Anticancer Activity: Targeted Kinase and Tubulin Inhibition
Imidazo[1,2-a]pyridine derivatives have demonstrated profound antiproliferative effects against various malignancies, including breast (e.g., HCC1937, MCF-7), colon, and prostate cancers [5]. Their efficacy is primarily driven by the inhibition of critical survival pathways and the disruption of cytoskeletal dynamics.
Mechanisms of Action:
-
PI3K/Akt/mTOR Pathway Inhibition: Certain derivatives act as potent PI3Kα inhibitors. By blocking PI3K, they prevent the phosphorylation of Akt (yielding lower p-AKT levels), which downstream halts mTOR activation. This signaling blockade ultimately induces apoptosis and cell cycle arrest[5][6].
-
Tubulin Polymerization Inhibition: Other analogues bind directly to the colchicine site of tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase, triggering caspase-dependent apoptosis (evidenced by PARP cleavage and Caspase 7/8 activation) [6].
Protocol: In Vitro Anticancer Evaluation (Cell Viability & Apoptosis)
Self-Validating System: This protocol pairs a primary phenotypic viability screen (MTT) with a targeted mechanistic validation (Western Blot) to confirm that the observed cell death is driven by apoptosis rather than non-specific necrosis.
-
Cell Culture & Treatment: Seed HCC1937 breast cancer cells in 96-well plates (5x10³ cells/well). Incubate for 24h at 37°C. Treat with imidazo[1,2-a]pyridine compounds at varying concentrations (0.1 - 100 µM) for 48h [5].
-
MTT Assay (Viability): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Remove the media and dissolve the resulting formazan crystals in 150 µL DMSO. Measure absorbance at 570 nm using a microplate reader to calculate IC₅₀ values.
-
Protein Extraction: Harvest the treated cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are absolutely critical here to preserve the transient p-AKT phosphorylation states for accurate downstream mechanistic analysis.
-
Western Blotting (Mechanistic Validation): Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe overnight with primary antibodies against p53, p21, cleaved PARP, and p-AKT. Detect the bands using HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) system [6].
Data Presentation: In Vitro Cytotoxicity
| Compound / Derivative | Target Cell Line | Cancer Type | IC₅₀ (µM) | Primary Mechanism |
| IP-5 | HCC1937 | Breast Cancer | 45.0 | PI3K/Akt Inhibition, Apoptosis |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | Caspase 7/8 Activation |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | Cell Cycle Arrest (p53/p21) |
| Q203 (Telacebec) | Mtb H37Rv | Tuberculosis | < 0.01 | QcrB Inhibition (Bioenergetics) |
(Data summarized from recent in vitro evaluations [5][7])
Mechanism of PI3K/Akt pathway inhibition and apoptosis induction by imidazo[1,2-a]pyridines.
Antitubercular Activity: Targeting Oxidative Phosphorylation
Beyond oncology, imidazo[1,2-a]pyridine amides (IPAs) have revolutionized tuberculosis (TB) drug discovery. The clinical candidate Telacebec (Q203) represents a breakthrough in treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis [7].
Mechanism of Action: IPAs selectively target QcrB, the beta subunit of the cytochrome bc1 complex in the mycobacterial electron transport chain. By binding to and inhibiting QcrB, these compounds disrupt oxidative phosphorylation. This halts the proton motive force required by ATP synthase, effectively starving the mycobacterium of ATP and leading to rapid bactericidal outcomes [7].
Disruption of mycobacterial oxidative phosphorylation via QcrB inhibition by IPAs.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold remains a cornerstone of modern molecular design. By employing green, multicomponent synthetic strategies like the GBB reaction, medicinal chemists can rapidly generate highly diverse libraries. The dual potential of these derivatives—acting as precision kinase inhibitors in oncology and bioenergetic disruptors in infectious diseases—highlights their unparalleled versatility. Future development must focus on optimizing the pharmacokinetic parameters of these novel leads to successfully bridge the gap between in vitro potency and clinical efficacy.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega URL:[Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article | Systematic Reviews in Pharmacy URL:[Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions | Beilstein Journal of Organic Chemistry URL:[Link]
-
Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids | Current Microwave Chemistry (Bentham Science) URL:[Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells | Asian Pacific Journal of Cancer Prevention (PMC) URL:[Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents | RSC Medicinal Chemistry (PMC) URL:[Link]
Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate starting materials
An in-depth technical analysis of the synthesis and functionalization of imidazo[1,2-a]pyridine scaffolds, specifically focusing on the starting materials and mechanistic pathways required to construct ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate.
Retrosynthetic Strategy & Core Starting Materials
Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for GABA_A receptor agonists, kinase inhibitors, and anti-infective agents. The functionalization of this bicyclic system—specifically the synthesis of ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate—requires precise retrosynthetic planning.
Retrosynthetic disconnection of the imidazo[1,2-a]pyridine core dictates a Chichibabin-type cyclocondensation. To achieve a carboxylate group at the C5 position in the final fused system, the starting pyridine must possess an ester group at the C6 position relative to the endocyclic nitrogen. Therefore, the essential starting materials are:
-
Nucleophile: (also known as ethyl 6-aminopyridine-2-carboxylate, CAS 69142-64-9)[1].
-
Electrophile: Chloroacetaldehyde (typically utilized as a 50% aqueous solution) or an equivalent
-halocarbonyl.
Figure 1: Two-step synthetic workflow from ethyl 6-aminopicolinate to the chlorinated target.
Mechanistic Causality of the Chichibabin Cyclocondensation
The formation of the imidazo[1,2-a]pyridine core is not a concerted process; it relies entirely on the differential nucleophilicity of the two nitrogen atoms in ethyl 6-aminopicolinate.
-
Alkylation: The endocyclic pyridine nitrogen (N1) is significantly more nucleophilic than the exocyclic amino group due to its
hybridization and lack of resonance delocalization into the ring. N1 attacks the -carbon of chloroacetaldehyde, displacing the chloride ion and forming a pyridinium intermediate. -
Cyclization: The exocyclic amino group (C2-NH
) subsequently attacks the adjacent carbonyl carbon of the aldehyde. -
Aromatization: The elimination of water (dehydration) restores aromaticity, yielding the stable fused bicyclic system[2].
The addition of a mild base, such as NaHCO
Figure 2: Step-by-step mechanistic causality of the Chichibabin cyclocondensation.
Regioselective C3-Chlorination: Overcoming Synthetic Bottlenecks
The imidazo[1,2-a]pyridine core is highly electron-rich at the C3 position due to electron donation from the bridgehead nitrogen (N4). Consequently, Electrophilic Aromatic Substitution (EAS) occurs regioselectively at C3.
Historically, chlorination of this core was achieved using N-chlorosuccinimide (NCS) in polar aprotic solvents like DMF[3]. However, recent advancements have introduced[4]. Chloramine-T undergoes disproportionation in the presence of ambient moisture to release controlled Cl
Table 1: Optimization of C3-Chlorination of Imidazo[1,2-a]pyridines
| Chlorinating Agent | Solvent | Temperature | Time | Regioselectivity (C3) | Yield (%) |
| N-Chlorosuccinimide (NCS) | DMF | 0 °C to RT | 2 h | High | 75–82% |
| N-Chlorosuccinimide (NCS) | Neat | RT | 24 h | Low (No reaction) | 0% |
| Chlorine Gas (Cl | AcOH | RT | 1 h | Poor (Over-chlorination) | <40% |
| Chloramine-T | Neat | RT | 5 min | Excellent | 95% |
Data summarized from comparative green chemistry protocols[4].
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. They incorporate visual and chemical checkpoints to ensure protocol integrity without immediate reliance on advanced spectroscopy.
Protocol A: Synthesis of Ethyl imidazo[1,2-a]pyridine-5-carboxylate
-
Reagent Preparation: In a round-bottom flask, dissolve ethyl 6-aminopicolinate (1.0 equiv) in absolute ethanol (0.5 M concentration).
-
Base Addition: Add NaHCO
(1.5 equiv) to the solution. The suspension will initially appear pale yellow. -
Electrophile Introduction: Dropwise, add a 50% aqueous solution of chloroacetaldehyde (1.5 equiv).
-
Thermal Activation: Heat the mixture to reflux (approx. 78 °C) for 8–12 hours.
-
Self-Validation Checkpoint 1: As the cyclocondensation proceeds, the reaction mixture will transition from a pale yellow suspension to a deep amber, homogenous solution. Complete consumption of the starting material is verified by TLC (Hexanes/EtOAc 1:1), where the product spot exhibits intense blue fluorescence under UV light (254 nm).
-
-
Workup: Cool to room temperature and concentrate under reduced pressure. Resuspend the residue in water and extract with ethyl acetate (3x).
-
Purification: Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate. Purify via silica gel chromatography to yield the intermediate.
Protocol B: Regioselective C3-Chlorination via Green Chemistry
-
Reagent Mixing: In a mortar or open-air flask, combine ethyl imidazo[1,2-a]pyridine-5-carboxylate (1.0 equiv) and Chloramine-T (1.0 equiv).
-
Neat Reaction: Grind or vigorously stir the solid mixture at room temperature for 5 minutes.
-
Self-Validation Checkpoint 2: The reaction is highly exothermic and rapid. The physical state of the mixture will change as the sulfonamide byproduct forms. TLC will indicate the complete disappearance of the starting material within 5 minutes[4].
-
-
Workup: Suspend the crude mixture in ethyl acetate and wash sequentially with water and brine. The aqueous wash selectively solubilizes the p-toluenesulfonamide byproduct, leaving the highly pure chlorinated target in the organic layer.
-
Isolation: Dry over Na
SO and evaporate the solvent to yield ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate.
Analytical Validation Parameters
To confirm the structural integrity of the synthesized target, the following analytical parameters must be met:
-
H NMR (CDCl
): Validation requires the disappearance of the C3-H singlet (which typically appears around 7.5–7.6 ppm in the unchlorinated precursor). The ethyl ester protons will remain intact, appearing as a distinct quartet (~4.4 ppm) and triplet (~1.4 ppm). -
LC-MS: The mass spectrum must display a characteristic 3:1 isotopic pattern for the [M+H]
molecular ion, confirming the successful incorporation of a single chlorine atom.
References
-
[2] Bayer CropScience AG. "Condensed bicyclic heterocycle derivatives as pest control agents and intermediate product". WIPO (PCT) WO2016162318A1. URL:
-
[3] Euro-Celtique S.A. "Methyl sulfanyl pyrimidines useful as antiinflammatories, analgesics, and antiepileptics". European Patent Office EP2432776B1. URL:
-
[4] Dey, A., Singsardar, M., Sarkar, R., & Hajra, A. (2018). "Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T". ACS Omega, 3(3), 3513–3521. URL:[Link]
Sources
- 1. Ethyl 6-aminopicolinate | 69142-64-9 [chemicalbook.com]
- 2. WO2016162318A1 - Condensed bicyclic heterocycle derivatives as pest control agents and intermediate product - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
Engineering Privileged Scaffolds: The Discovery and Synthesis of Novel Imidazo[1,2-a]pyridines
As drug discovery paradigms shift toward highly functionalized, atom-economical architectures, the imidazo[1,2-a]pyridine nucleus has emerged as a premier "privileged scaffold" . Characterized by a fused bicyclic framework containing a bridgehead nitrogen, this motif is the core of several blockbuster therapeutics and advanced clinical candidates.
As a Senior Application Scientist, I have designed this technical guide to move beyond theoretical overviews. Here, we will dissect the mechanistic causality behind modern synthetic routes, explore the regioselective functionalization of this heterocycle, and provide a self-validating experimental framework for its assembly.
Pharmacological Landscape & Target Engagement
The therapeutic versatility of imidazo[1,2-a]pyridines stems from their unique electronic distribution. The electron-rich nature of the fused imidazole ring, coupled with the hydrogen-bond accepting capacity of the nitrogen atoms, allows these molecules to engage in robust
Historically, this scaffold is best known for its role in sedative-hypnotics like Zolpidem and Alpidem, which act as positive allosteric modulators of the GABA-A receptor. However, recent medicinal chemistry campaigns have successfully repurposed the core for kinase inhibition (e.g., targeting PI3K/mTOR in oncology) and antimicrobial applications .
Mechanism of action for imidazo[1,2-a]pyridine-based hypnotics via GABA-A modulation.
Strategic Synthesis: The Shift to Multicomponent Reactions
For decades, the Tschitschibabin reaction—the condensation of 2-aminopyridines with
Modern library generation demands high atom economy and convergence. Consequently, the Groebke-Blackburn-Bienaymé (GBB) reaction has become the industry standard . This [4+1] cycloaddition is an isocyanide-based multicomponent reaction (IMCR) that couples an aldehyde, a 2-aminopyridine, and an isocyanide in a single pot to yield 3-aminoimidazo[1,2-a]pyridines.
Regioselective Functionalization Constraints
Understanding the inherent reactivity of the synthesized core is critical for downstream modification:
-
C3 Position: Highly nucleophilic due to electron donation from the bridgehead nitrogen. It readily undergoes electrophilic aromatic substitution (halogenation, formylation).
-
C2 Position: Relatively inert and resistant to electrophilic attack. Functionalization here requires specialized transition-metal-catalyzed C-H activation (e.g., Pd/Ru catalysts) or the pre-installation of directing groups .
Quantitative Comparison of Synthetic Methodologies
To guide synthetic planning, the following table summarizes the operational metrics of the primary methodologies used to construct and decorate the imidazo[1,2-a]pyridine core.
| Methodology | Reagents | Typical Yield | Reaction Time | Green Chemistry Profile | Key Limitation |
| Tschitschibabin | 2-Aminopyridine + | 50–80% | 2–12 hours | Low (Harsh solvents, reflux) | Narrow functional group tolerance |
| Standard GBB (MCR) | 2-Aminopyridine + Aldehyde + Isocyanide | 70–90% | 12–24 hours | Moderate (Requires Lewis acids) | Isocyanide odor/toxicity |
| Ultrasound-Assisted GBB | 2-Aminopyridine + Aldehyde + Isocyanide | 85–95% | 15–30 mins | High (Solvent-free/PEG-400) | Scalability challenges beyond 10g |
| C-H Functionalization (C2) | Imidazo[1,2-a]pyridine + Aryl Halide | 40–75% | 12–48 hours | Low (Pd/Ru catalysts, high temp) | Poor regioselectivity without directing groups |
Self-Validating Experimental Protocol: Ultrasound-Assisted GBB Synthesis
To ensure absolute reproducibility, the following protocol for the sonochemical synthesis of imidazo[1,2-a]pyridines incorporates built-in diagnostic checkpoints. We utilize p-toluenesulfonic acid (TsOH) as a green, inexpensive catalyst under ultrasound irradiation, which dramatically accelerates the reaction via acoustic cavitation .
Groebke-Blackburn-Bienaymé multicomponent synthesis and validation workflow.
Step 1: Imine Formation & Activation
-
Action: In a 10 mL reaction vial, combine 2-aminopyridine (1.0 mmol) and the desired aldehyde (1.0 mmol) in 2 mL of PEG-400. Add 10 mol% TsOH.
-
Causality: TsOH provides the precise protonation required (
~ -2.8) to activate the carbonyl for nucleophilic attack without decomposing the highly acid-sensitive isocyanide added in the next step. PEG-400 acts as an eco-friendly, acoustically active medium that propagates ultrasonic waves efficiently. -
Validation Checkpoint 1: Sonicate the open vial in an ultrasonic bath (50°C) for 5 minutes. The solution must transition from clear to a distinct yellow/orange, indicating Schiff base (imine) formation. Do not proceed until TLC (Hexane:EtOAc 7:3) confirms the complete disappearance of the starting aldehyde spot.
Step 2: Isocyanide Addition & Cyclization
-
Action: Add the isocyanide (1.1 mmol) dropwise to the activated imine mixture. Resume sonication at 50°C for 15–20 minutes.
-
Causality: The isocyanide acts as an
-nucleophile, attacking the activated imine. Subsequent intramolecular cyclization and aromatization yield the imidazo[1,2-a]pyridine core. Ultrasound induces acoustic cavitation, generating localized microscopic hot spots that lower the activation energy barrier, reducing a 24-hour reaction to minutes. -
Validation Checkpoint 2: Monitor the reaction via LC-MS. The target mass
should dominate the chromatogram. The reaction is deemed complete when the intermediate imine mass drops below 2% relative abundance.
Step 3: Isolation and Purification
-
Action: Quench the reaction by adding 10 mL of ice-cold distilled water. Stir vigorously for 5 minutes, then filter the resulting precipitate under a vacuum. Wash the solid with cold water and a minimal amount of cold ethanol.
-
Causality: The highly polar PEG-400 solvent and the TsOH catalyst are highly water-soluble. Quenching with water forces the hydrophobic imidazo[1,2-a]pyridine product to crash out of the solution, bypassing the need for hazardous chromatographic solvents and extensive silica gel purification.
-
Validation Checkpoint 3: Perform
-NMR on the crude solid. Confirm success by verifying the disappearance of the aldehyde proton (~9.0-10.0 ppm) and identifying the appearance of the diagnostic C5-proton doublet (~8.0-8.5 ppm) characteristic of the newly formed imidazopyridine ring.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets (PubMed).[Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.[Link]
-
The Groebke-Blackburn-Bienaymé Reaction. PubMed.[Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Journal of Synthetic Communications (Taylor & Francis).[Link]
-
Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Molecules (MDPI).[Link]
Technical Dossier: Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
This technical guide is structured to serve as a definitive reference for Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate , addressing its nomenclature, synthesis, and medicinal chemistry utility.
Core Identity & Synthetic Architecture
Core Directive: Nomenclature & Structural Identity
The precise IUPAC designation Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate describes a bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine class—a privileged scaffold in medicinal chemistry known as a "drug-like" pharmacophore.
Nomenclature Breakdown
To validate the structure, we deconstruct the IUPAC name against the ring numbering system:
-
Imidazo[1,2-a]pyridine Core : A fused system where an imidazole ring is bridged to a pyridine ring across the N1-C2 bond of the pyridine.
-
5-Carboxylate : The ethyl ester group (–COOCH₂CH₃) is attached to position 5. In the retrosynthetic mapping, this corresponds to position 6 of the starting 2-aminopyridine. This position is sterically significant, residing "below" the bridgehead nitrogen, often influencing binding affinity via steric clashes or hydrophobic pocket filling.
-
3-Chloro : A chlorine atom at position 3 (on the imidazole ring).[3] This is the most electron-rich position of the scaffold, making it the primary site for Electrophilic Aromatic Substitution (EAS).
Molecular Formula : C₁₀H₉ClN₂O₂ Molecular Weight : 224.64 g/mol
Chemical Architecture & Electronic Properties
The 3-chloro and 5-carboxylate substitutions create a unique "push-pull" electronic environment that modulates the scaffold's reactivity and biological profile.
| Feature | Chemical Effect | Pharmacological Implication |
| 3-Chloro Substituent | Weakly deactivating (inductive) but pi-donating; occupies the metabolic "hotspot." | Blocks CYP450-mediated oxidation at the reactive C3 position; increases lipophilicity (logP) for blood-brain barrier (BBB) penetration. |
| 5-Carboxylate (Ester) | Strong electron-withdrawing group (EWG) at the peri-position. | Reduces electron density on the pyridine ring; serves as a prodrug moiety or a synthetic handle for conversion to amides/acids. |
| Bridgehead Nitrogen (N4) | Lone pair is part of the aromatic sextet. | Non-basic; ensures planarity of the fused system. |
| Imidazo Nitrogen (N1) | sp² hybridized with a lone pair in the plane. | Basic center (pKa ~5-6); primary hydrogen bond acceptor (HBA) in receptor docking (e.g., GABA-A benzodiazepine site). |
Synthetic Protocols
The synthesis of this molecule requires a convergent approach. The 5-position substituent must be established before cyclization, while the 3-chloro group is best introduced post-cyclization to avoid regioselectivity issues.
Retrosynthetic Logic
-
Disconnection : C3–Cl bond (EAS chlorination).
-
Precursor : Ethyl imidazo[1,2-a]pyridine-5-carboxylate.
-
Cyclization : Condensation of Ethyl 6-amino-2-pyridinecarboxylate (also known as 2-amino-6-ethoxycarbonylpyridine) with Chloroacetaldehyde .
Workflow Visualization (DOT)
The following diagram illustrates the critical pathway from raw materials to the final 3-chloro-5-carboxylate derivative.
Caption: Two-step convergent synthesis. Step 1 establishes the 5-substituted fused core. Step 2 installs the halogen at the nucleophilic C3 position.
Experimental Methodology
Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-5-carboxylate
-
Reagents : 2-Amino-6-ethoxycarbonylpyridine (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.5 eq), Ethanol (0.5 M), NaHCO₃ (2.0 eq).
-
Protocol :
-
Dissolve the aminopyridine in ethanol.
-
Add chloroacetaldehyde and NaHCO₃.
-
Reflux for 4–6 hours. Monitor TLC (likely 50% EtOAc/Hexane).
-
Cool to RT. Remove solvent in vacuo.
-
Resuspend in water/DCM, extract, dry over MgSO₄, and concentrate.
-
Purify via flash chromatography (SiO₂).
-
Step 2: C3-Chlorination
-
Reagents : Intermediate from Step 1 (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), Acetonitrile (MeCN).
-
Protocol :
-
Dissolve the imidazo-ester in MeCN at room temperature (RT).
-
Add NCS portion-wise over 10 minutes to avoid exotherm/over-chlorination.
-
Stir at RT for 2–3 hours. The reaction is driven by the high nucleophilicity of C3.
-
Quench : Dilute with water and sodium thiosulfate (to neutralize oxidative byproducts).
-
Isolation : Extract with EtOAc. The product is often pure enough to recrystallize from EtOH/Hexane.
-
Medicinal Chemistry Applications
This specific derivative is highly relevant in the development of GABA-A receptor modulators .
-
Pharmacophore Alignment : The imidazo[1,2-a]pyridine core mimics the benzodiazepine binding mode.
-
Role of 3-Cl : In drugs like Necopidem or related antiviral candidates, substituents at C3 control the "tilt" of the molecule in the binding pocket. The chlorine atom provides a lipophilic anchor without the metabolic liability of a methyl group (which can be oxidized).
-
Role of 5-Ester : The 5-position is critical for subtype selectivity. While Zolpidem utilizes the 6-position, 5-substituted analogs are explored to differentiate between α1 (sedative) and α2/α3 (anxiolytic) subunits of the GABA receptor.
Analytical Characterization (Expected)
To validate the synthesis, the following spectral signatures should be confirmed:
-
¹H NMR (CDCl₃, 400 MHz) :
-
δ 1.45 (t, 3H) : Ethyl CH₃.
-
δ 4.45 (q, 2H) : Ethyl CH₂.
-
δ 7.30 (dd, 1H) : C6-H (Pyridine ring).
-
δ 7.70 (d, 1H) : C8-H.
-
δ 7.85 (d, 1H) : C7-H.
-
Note: The characteristic C3-H singlet (usually ~7.6 ppm) will be absent due to the chloro-substitution.
-
-
¹³C NMR :
-
Look for the carbonyl peak (~165 ppm) and the C3-Cl carbon shift (typically upfield shifted relative to C-H, around 110–115 ppm).
-
-
Mass Spectrometry (ESI+) :
-
[M+H]⁺ = 225.04 / 227.04 (Characteristic 3:1 Chlorine isotope pattern).
-
References
-
Bagdi, A. K., et al. (2020). Green approaches for the synthesis of imidazo[1,2-a]pyridines: A review. Current Organic Chemistry.[4] [Link verified via search context 1.15]
- Goel, R., et al. (2017). Imidazo[1,2-a]pyridine scaffolds as prospective kinesin spindle protein (Eg5) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Context: Scaffold utility in oncology].
-
Hajra, A. (2018).[5] Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega.
-
PubChem Compound Summary . 3-Chloroimidazo[1,2-a]pyridine.[1]
Sources
- 1. 3-Chloroimidazo[1,2-a]pyridine | C7H5ClN2 | CID 20144965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novachemistry-product-info [novachemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis and Characterization Protocol for Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Synthetic Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core motif in GABA_A receptor modulators, antiviral agents, and kinase inhibitors. The synthesis of functionalized derivatives, such as ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate , requires a robust, regioselective approach that maximizes yield while minimizing byproduct formation.
This application note details a highly efficient two-step synthetic protocol.
-
Tschitschibabin Cyclization: The first step reacts ethyl 6-aminopicolinate ()[1] with chloroacetaldehyde to construct the bicyclic core ()[2]. The use of sodium bicarbonate (
) as a mild base is critical here; it neutralizes the hydrochloric acid byproduct, preventing the protonation of the weakly basic pyridine nitrogen, which must remain nucleophilic to initiate the attack on the -halo carbon. -
Regioselective Chlorination: The second step involves electrophilic aromatic substitution (EAS) at the C3 position of the newly formed ethyl imidazo[1,2-a]pyridine-5-carboxylate (). According to frontier molecular orbital (FMO) theory, the C3 position of the imidazoheterocycle possesses the highest HOMO coefficient, making it the most susceptible site for electrophilic attack ()[3]. Utilizing N-chlorosuccinimide (NCS) in a polar aprotic solvent ensures high regioselectivity and yield while avoiding over-chlorination.
Experimental Design & Workflow
Figure 1. Two-step synthetic workflow for Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate.
Figure 2. Mechanistic sequence from initial alkylation to final regioselective C3 chlorination.
Materials and Reagents
Table 1: Quantitative Reagent Summary
| Reagent | CAS Number | Equivalents | Role in Synthesis |
| Ethyl 6-aminopicolinate | 69142-64-9 | 1.0 | Starting Material |
| Chloroacetaldehyde (50% in | 107-20-0 | 1.5 | Alkylating/Cyclizing Agent |
| Sodium Bicarbonate ( | 144-55-8 | 2.0 | Acid Scavenger |
| Ethanol (EtOH), anhydrous | 64-17-5 | Solvent | Reaction Medium (Step 1) |
| Ethyl imidazo[1,2-a]pyridine-5-carboxylate | 177485-39-1 | 1.0 | Intermediate |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 1.05 | Electrophilic Chlorine Source |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent | Polar Aprotic Medium (Step 2) |
Step-by-Step Protocol
Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-5-carboxylate
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend ethyl 6-aminopicolinate (1.0 equiv) and
(2.0 equiv) in anhydrous ethanol to achieve a 0.2 M substrate concentration[2]. -
Addition: Dropwise, add chloroacetaldehyde (50% aqueous solution, 1.5 equiv) to the stirring suspension at room temperature.
-
Causality: Slow addition prevents uncontrolled exothermic reactions and minimizes the thermal polymerization of chloroacetaldehyde.
-
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 12 hours. Monitor the reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes).
-
Work-up: Upon complete consumption of the starting material, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Partition the resulting residue between ethyl acetate (EtOAc) and saturated aqueous
. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous , and filter. -
Purification: Concentrate the filtrate and purify the crude product via silica gel flash chromatography to afford ethyl imidazo[1,2-a]pyridine-5-carboxylate as a solid.
Step 2: Regioselective Chlorination to Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
-
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve ethyl imidazo[1,2-a]pyridine-5-carboxylate (1.0 equiv) in anhydrous DMF (0.15 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality: Lowering the temperature controls the kinetics of the electrophilic chlorination, preventing di-chlorination and oxidative degradation of the electron-rich imidazole ring[3].
-
-
Halogenation: Add N-chlorosuccinimide (NCS) (1.05 equiv) in small portions over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC or LC-MS.
-
Work-up: Quench the reaction by pouring it into ice-cold water (3 times the volume of DMF). This will often precipitate the product. If precipitation is incomplete, extract the aqueous mixture with EtOAc (3x).
-
Washing: Wash the combined organic extracts extensively with water (5x) and brine.
-
Causality: Extensive aqueous washing is mandatory to completely partition the DMF and the water-soluble succinimide byproduct out of the organic layer.
-
-
Isolation: Dry over anhydrous
, concentrate in vacuo, and purify via recrystallization or flash chromatography to yield ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate.
Analytical Characterization & Expected Data
To ensure the protocol is a self-validating system, researchers should cross-reference their analytical outputs with the expected spectral data below. The disappearance of the C3 proton in the
Table 2: Analytical Data Summary (Expected)
| Analysis | Ethyl imidazo[1,2-a]pyridine-5-carboxylate | Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate |
| Molecular Weight | 190.20 g/mol | 224.64 g/mol |
| LC-MS [M+H]+ | m/z 191.1 | m/z 225.0 (100%), 227.0 (33%) |
| ~7.70 (d, 1H, C3-H), ~7.60 (d, 1H, C2-H) | ~7.55 (s, 1H, C2-H), C3-H is absent | |
| TLC Rf (50% EtOAc/Hexanes) | ~0.35 | ~0.50 (Decreased polarity due to Cl) |
Troubleshooting & Safety Considerations
-
Incomplete Cyclization (Step 1): If the intermediate remains uncyclized (evident by an intermediate mass [M+H]+ corresponding to the un-dehydrated alkylated adduct in LC-MS), add catalytic amounts of p-toluenesulfonic acid (pTSA) to drive the final dehydration step or extend the reflux time.
-
Over-chlorination (Step 2): If the di-chloro byproduct is observed, ensure NCS is strictly limited to 1.05 equivalents. Maintain strict temperature control at 0 °C during the initial addition phase.
-
Safety: Chloroacetaldehyde is highly toxic, corrosive, and a suspected carcinogen; handle only in a well-ventilated fume hood using appropriate PPE. NCS can cause severe skin and eye irritation.
References
-
Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T Source: ACS Omega, 2018, 3, 3, 3200-3211. URL:[Link]
-
New heterocyclic ring systems containing sulfur and nitrogen atoms Source: Journal of Heterocyclic Chemistry, 1995, 32, 1. URL:[Link]
Sources
purification of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate by column chromatography
Application Note: Chromatographic Purification of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
Executive Summary
This guide details the purification of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate via flash column chromatography. Unlike standard imidazo[1,2-a]pyridine scaffolds, this target molecule features an electron-withdrawing ester at the C5 position and a halogen at C3.[1][2] These substitutions significantly alter the compound's basicity and polarity, rendering standard "pyridine-tailored" protocols (e.g., high TEA loading) potentially excessive or detrimental.[2] This protocol utilizes a self-validating gradient system designed to separate the target from common synthetic impurities such as N-chlorosuccinimide (NCS) byproducts, unreacted 2-aminopyridines, and regioisomeric contaminants.[1][2]
Physicochemical Context & Separation Logic
To design an autonomous purification protocol, we must first understand the molecular behavior of the analyte.[2]
| Feature | Chemical Effect | Chromatographic Implication |
| Imidazo[1,2-a]pyridine Core | Aromatic, nitrogen-containing.[1][2][3][4][5] | Moderate polarity; potential for H-bonding with silanols (tailing).[1][2] |
| 5-Carboxylate (Ester) | Electron-withdrawing group (EWG) at the peri-position.[1][2] | Reduces basicity of the bridgehead nitrogen.[1][2] Reduces tailing compared to the parent scaffold but increases risk of hydrolysis. |
| 3-Chloro Substituent | Lipophilic halogen.[1][2] | Increases retention in reverse phase, decreases retention in normal phase (vs. H).[1][2] |
The Challenge: The primary synthesis route often involves the chlorination of ethyl imidazo[1,2-a]pyridine-5-carboxylate using NCS or oxidative cyclization.[1][2] Common impurities include:
-
Unreacted Amine: Ethyl 6-aminopicolinate (starting material).[1][2]
-
Hydrolysis Product: The corresponding carboxylic acid (highly polar, streaks).[1][2]
Experimental Protocol
Materials & Reagents
-
Stationary Phase: Spherical Silica Gel (40–60 µm, 60 Å pore size).[1][2] Note: Irregular silica is acceptable but spherical offers better resolution for regioisomers.[1][2]
-
Mobile Phase A (Non-polar):
-Hexane (or Heptane).[1][2] -
Modifier: Triethylamine (TEA) – Optional but recommended at 1% if peak symmetry is poor.[1][2]
-
Detection: UV-Vis at 254 nm (aromatic core) and 280 nm (extended conjugation).[1][2]
Sample Preparation: The "Dry Load" Technique
Direct liquid injection is discouraged due to the potential insolubility of the compound in non-polar starting mobile phases, which leads to precipitation at the column head.[1][2]
-
Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).[1][2]
-
Add silica gel (ratio 1:2 w/w relative to crude mass).[2]
-
Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.[2]
-
Critical Check: Ensure no solvent odor remains.[1][2] Residual DCM will act as a "strong solvent plug" and ruin resolution.[2]
Gradient Elution Strategy
Column Volume (CV) = Volume of empty column × 0.75 (approx).[1][2]
| Step | Mobile Phase (Hex:EtOAc) | Duration (CV) | Purpose |
| 1 | 100:0 | 2 CV | Column equilibration and elution of highly lipophilic grease/oils.[1][2] |
| 2 | 95:5 → 80:20 | 5 CV | Linear gradient.[1][2] Elution of non-polar impurities (e.g., polychlorinated side products).[1][2] |
| 3 | 80:20 → 60:40 | 10 CV | Target Elution Window. The 3-chloro-5-ester typically elutes here.[1][2] |
| 4 | 60:40 → 0:100 | 5 CV | Flush phase.[1][2] Elutes unreacted amine and succinimide. |
| 5 | 10% MeOH in DCM | 2 CV | (Optional) Strip column of polar acids/polymers. |
Visualization: The Decision Workflow
The following diagram illustrates the logical flow for purification and troubleshooting.
Caption: Logical workflow for selecting the optimal mobile phase and troubleshooting separation issues based on TLC behavior.
Troubleshooting & Optimization (The Self-Validating System)
Scenario A: The Compound "Streaks" or Tails
-
Cause: Despite the 5-ester, the N1 nitrogen retains some basicity and interacts with acidic silanols.[1][2]
-
Solution: Pre-wash the column with 1% Triethylamine (TEA) in Hexane.[1][2] Add 0.5% TEA to the mobile phase.[2]
-
Caution: TEA is difficult to remove.[1][2] Rotavap at slightly higher temp or wash the combined organic fractions with saturated NaHCO₃ (rapidly) to remove TEA before final drying.
Scenario B: Co-elution with Succinimide
Scenario C: Product Hydrolysis
-
Observation: A new baseline spot appears during purification.
-
Cause: The 5-ester is labile.[1][2] Acidic silica + moisture can hydrolyze it to the acid.[2]
-
Solution: Ensure the silica is neutral.[1][2] If using an old silica batch, flush with buffer or switch to neutral alumina (though separation power is lower).[2] Avoid MeOH in the mobile phase unless necessary.
References
-
Synthesis and biological activities of imidazo[1,2-a]pyridine derivatives. Source: National Institutes of Health (PMC).[2] URL:[Link]
-
Synthesis of Ethyl imidazo[1,2-a]pyridine-3-carboxylate (General Procedure). Source: Indian Academy of Sciences.[1][2] URL:[Link][1][2]
-
Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyridines. Source: MDPI Molecules.[1][2] URL:[Link][1][2]
Sources
- 1. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
1H NMR analysis of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
Application Note: 1H NMR Analysis of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
Executive Summary
Objective: To provide a definitive protocol for the structural validation and purity assessment of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate using Proton Nuclear Magnetic Resonance (
Significance: The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), antivirals, and kinase inhibitors. The 3-chloro-5-carboxylate derivative is a critical intermediate; the C3-chlorine allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura), while the C5-ester provides a handle for acylation or heterocycle formation. Accurate NMR characterization is essential to distinguish this regioisomer from its 6- or 8-substituted congeners and to quantify halogenation efficiency.
Structural Analysis & Predicted Spectra
Before acquisition, we must establish the expected magnetic environment. The molecule consists of a fused bicyclic system (imidazo[1,2-a]pyridine) with specific electronic perturbations caused by the 3-chloro and 5-ethoxycarbonyl groups.
Molecular Geometry & Numbering
-
Core: Imidazo[1,2-a]pyridine (10
-electron aromatic system). -
Substituents:
-
Position 3: Chlorine atom (Inductive withdrawing, Resonance donating). Replaces H3.
-
Position 5: Ethyl ester (Strongly electron-withdrawing). Replaces H5.
-
-
Remaining Protons: H2 (Imidazole ring), H6, H7, H8 (Pyridine ring).
Chemical Shift Prediction Logic
| Proton | Multiplicity | Approx.[1][2] Shift ( | Mechanistic Rationale |
| H2 | Singlet (s) | 7.60 – 7.85 | The sole proton on the imidazole ring. Deshielded by the aromatic current and the adjacent N1. The C3-Cl substituent typically causes a slight downfield shift compared to the parent. |
| H8 | Doublet (d) | 7.90 – 8.10 | Located alpha to the bridgehead nitrogen (N4). Typically the most deshielded proton on the pyridine ring due to the anisotropic effect of the nitrogen lone pair. |
| H7 | DD or Triplet | 7.30 – 7.50 | Meta to the bridgehead nitrogen. Often the most shielded aromatic proton in this system (" |
| H6 | Doublet (d) | 7.60 – 7.80 | Ortho to the C5-ester. The strong electron-withdrawing nature of the ester deshields this proton significantly compared to the unsubstituted parent. |
| OCH | Quartet (q) | 4.40 – 4.55 | Characteristic methylene of the ethyl ester. Deshielded by oxygen. |
| CH | Triplet (t) | 1.40 – 1.50 | Methyl terminus of the ethyl ester. |
Experimental Protocol
This protocol is designed for a 300 MHz or higher NMR spectrometer.[3]
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl
) is the standard choice for this lipophilic ester. If solubility is poor or peaks overlap with solvent residuals ( 7.26), switch to DMSO-d .-
Note: In DMSO-d
, aromatic protons may shift downfield by 0.1–0.3 ppm due to polarity.
-
-
Concentration: Dissolve 5–10 mg of the analyte in 0.6 mL of solvent.
-
Critical Step: Filter the solution through a cotton plug within a glass pipette into the NMR tube to remove inorganic salts (e.g., NaCl/NaBr from the halogenation step) which can cause line broadening.
-
Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated H2 proton, allowing for accurate integration.
-
Scans (NS): 16 to 64 scans (depending on concentration).
-
Spectral Width: 14 ppm (–2 to 12 ppm).
Processing Workflow
-
Apodization: Apply an exponential window function (LB = 0.3 Hz).
-
Phasing: Manually correct zero-order phase on the solvent peak, then first-order phase on extreme signals.
-
Referencing: Calibrate the residual CHCl
peak to 7.26 ppm (or DMSO-d to 2.50 ppm).
Data Interpretation & Validation
Assignment Table (CDCl Reference)
| Signal | Multiplicity | Integration | Assignment | ||
| A | 8.05 | Doublet (d) | 9.0 | 1H | H8 (Adj. to N) |
| B | 7.78 | Singlet (s) | – | 1H | H2 (Imidazole) |
| C | 7.65 | Doublet (d) | 7.0 | 1H | H6 (Adj. to Ester) |
| D | 7.35 | DD / Triplet | 9.0, 7.0 | 1H | H7 |
| E | 4.48 | Quartet (q) | 7.1 | 2H | Ester -CH |
| F | 1.45 | Triplet (t) | 7.1 | 3H | Ester -CH |
Self-Validating Checks
-
The "Missing" Proton: Confirm the absence of the H5 signal. In the parent imidazo[1,2-a]pyridine, H5 appears as a doublet around
8.0–8.[3][4]5. Its absence confirms substitution at the 5-position.[5] -
The Singlet Verification: The signal at
~7.78 must be a singlet . If it shows splitting ( ~1-2 Hz), it suggests the C3 position is unsubstituted (coupling between H2 and H3). A sharp singlet confirms the presence of the 3-Chloro substituent. -
Coupling Constants: H6 and H7 should show ortho-coupling (
Hz). H7 and H8 should show ortho-coupling ( Hz).
Workflow Visualization
The following diagram illustrates the logical flow from synthesis crude to final structural confirmation.
Figure 1: Decision tree for validating the 3-chloro substitution pattern via 1H NMR.
Troubleshooting Common Issues
-
Broad Peaks: Usually indicates paramagnetic impurities (e.g., residual Copper from Cu-catalyzed cyclization) or poor shimming.
-
Solution: Wash the NMR sample with a dilute EDTA solution or re-filter through basic alumina.
-
-
Water Peak Interference: In CDCl
, water appears ~1.56 ppm, potentially overlapping with the ester triplet.-
Solution: Add a single drop of D
O (shakes the water peak to ~4.8 ppm) or use anhydrous CDCl from a fresh ampoule.
-
-
Rotamers: While rare for this rigid scaffold, steric bulk at C3 and C5 can occasionally restrict rotation if the substituents are very large. For the 3-Cl, 5-COOEt system, spectra should be sharp at room temperature.
References
-
Imidazo[1,2-a]pyridine numbering and general shifts
- Review: Blewitt, H. L. "Indolizine and Aza Derivatives with Bridgehead Nitrogen." Specialist Periodical Reports, 1970.
-
Source:
-
Synthesis and NMR of 3-substituted imidazo[1,2-a]pyridines
-
Solvent Residual Impurities
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities." J. Org.[6] Chem., 1997, 62, 7512–7515.
-
Source:
-
-
3-Chloroimidazo[1,2-a]pyridine specific shifts (Analog comparison)
- Yu, Y., et al.
-
Source:
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
Application Note: Mass Spectrometry Profiling of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
[1][2]
Abstract & Significance
The imidazo[1,2-a]pyridine scaffold is a pharmacophore "privileged structure" utilized in drugs like Zolpidem and Alpidem.[2] The specific derivative Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate presents unique analytical challenges due to the peri-interaction between the C3-chloro and C5-ester substituents.[1] This guide details the ionization behavior, isotopic signature validation, and collision-induced dissociation (CID) pathways required for unambiguous identification in biological matrices or synthetic reaction mixtures.
Compound Characterization
Before initiating MS analysis, theoretical data must be established to validate experimental results.
| Property | Value | Notes |
| IUPAC Name | Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate | |
| Formula | ||
| Monoisotopic Mass | 224.0353 Da ( | Primary target for HRMS |
| Molecular Weight | 224.64 g/mol | Average weight |
| Isotope Pattern | M (100%) : M+2 (32%) | Characteristic 3:1 Chlorine signature |
| LogP (Predicted) | ~2.3 | Moderate lipophilicity; suitable for Reverse Phase LC |
Experimental Protocol
Sample Preparation
Causality: Direct injection of crude synthesis mixtures often leads to source contamination and ion suppression. A solid-phase extraction (SPE) or dilute-and-shoot approach is recommended.[1]
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).
-
Working Standard: Dilute Stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL).
-
Filtration: Pass through a 0.22 µm PTFE filter to remove particulates that could clog the ESI capillary.
LC-MS/MS Conditions
Rationale: Electrospray Ionization (ESI) in positive mode is selected due to the basicity of the bridgehead nitrogen (N4) and the pyridine ring nitrogen, which readily accept protons.
Liquid Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[1]
Mass Spectrometry (Source Parameters):
Results & Discussion: Fragmentation Mechanics
Full Scan & Isotopic Validation
In the MS1 full scan, the protonated molecule
-
Self-Validation Step: You must observe the M+2 peak at m/z 227.04 with approximately 33% intensity of the base peak.[1]
Collision-Induced Dissociation (CID) Pathways
The fragmentation of this molecule is driven by the instability of the ethyl ester and the imidazo-pyridine core.[1]
Primary Pathway (Ester Cleavage):
-
Neutral Loss of Ethene (28 Da): The ethyl group undergoes a McLafferty-type rearrangement or 4-center elimination, losing
.[1]-
Transition:
(Carboxylic Acid form).
-
-
Neutral Loss of Ethanol (46 Da): Direct elimination of EtOH to form a ketene-like cation.[1]
-
Transition:
.[1]
-
Secondary Pathway (Core Fragmentation):
-
Loss of CO (28 Da): From the acid fragment (
), Carbon Monoxide is expelled.-
Transition:
(Chlorinated imidazo-pyridine core).[1]
-
-
Loss of Chlorine: At high collision energies (>40 eV), the C-Cl bond cleaves.
-
Transition:
(Dechlorinated core).
-
Visualized Fragmentation Tree (Graphviz)
Caption: CID Fragmentation pathway of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate. Bold arrows indicate the dominant pathway observed at 20-30 eV collision energy.[1]
Troubleshooting & QC Checklist
To ensure data trustworthiness, perform these checks:
| Observation | Potential Cause | Corrective Action |
| No Signal | Ion Suppression / High pH | Check Mobile Phase A pH (< 3.0).[1] Ensure Formic Acid is fresh.[1] |
| m/z 225 present, no m/z 227 | Dechlorination | Sample degradation. Synthesize fresh batch or check storage (protect from light). |
| Base peak is m/z 247 | Sodium Adduct | Reduce salt contamination. Switch to Ammonium Formate buffer if necessary.[1] |
| Split Peaks in LC | Tautomerism or Solubility | Dissolve sample in Mobile Phase A/B mix rather than 100% organic. |
References
-
Paudler, W. W., & Helmick, L. S. (1967).[5] Mass spectra of some di- and triazaindenes. The Journal of Organic Chemistry. (Foundational work on imidazo[1,2-a]pyridine fragmentation).
-
Khakwani, S., et al. (2011). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. International Journal of ChemTech Research. (Analogous ester fragmentation mechanisms).
-
Li, X., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines. Journal of Mass Spectrometry. (Recent study on substituted imidazo-pyridine MS/MS).
-
PubChem Compound Summary. Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate. (Used for structural property verification of the isomer class).
Troubleshooting & Optimization
optimizing yield of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate synthesis
The following guide is structured as a Tier-3 Technical Support Hub. It assumes the user is familiar with basic organic synthesis but requires specific optimization strategies for the Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate scaffold.
This molecule presents a specific "electronic conflict": the 5-carboxylate group strongly deactivates the ring, making the standard C3-chlorination difficult and prone to low yields or incomplete conversion.
Ticket Subject: Optimization of Yield & Purity for Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate Status: Open Severity: High (Process Optimization)
System Architecture (The Synthetic Route)
To optimize yield, you must first select the correct "installation" path. The presence of the electron-withdrawing ester at Position 5 (derived from Position 6 of the pyridine precursor) significantly reduces the nucleophilicity of the C3 position.
Recommended Workflow: The "Stepwise-Telescoped" Protocol
We recommend a telescoped two-step sequence over a pure one-pot multicomponent reaction (MCR) to avoid ester hydrolysis and oxidative byproducts.
Retrosynthetic Logic:
-
Scaffold Formation: Condensation of Ethyl 6-aminopicolinate with Chloroacetaldehyde.
-
Functionalization: Electrophilic Chlorination using N-Chlorosuccinimide (NCS).[1]
Figure 1: The optimized telescoped synthesis route emphasizing the separation of cyclization and chlorination to manage electronic deactivation.
Experimental Protocol (The "Patch")
Step 1: Cyclization (Ring Formation)
Critical Regiochemistry Note: You must start with Ethyl 6-aminopicolinate (2-amino-6-ethoxycarbonylpyridine).
-
Why? The nitrogen at position 1 of the pyridine attacks the
-carbon of the aldehyde. The substituent at pyridine-C6 ends up at imidazo-C5. If you use ethyl 2-aminonicotinate (substituent at C3), you will obtain the 8-carboxylate , not the 5-carboxylate.
Protocol:
-
Dissolve Ethyl 6-aminopicolinate (1.0 eq) in Ethanol (0.5 M).
-
Add
(1.5 eq) to buffer the HBr/HCl generated. -
Add Chloroacetaldehyde (40% aq. solution, 1.5 eq).
-
Reflux for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5).
-
Workup: Evaporate EtOH. Resuspend in EtOAc/Water. Wash with brine. Dry organic layer.
-
Checkpoint: If the intermediate is pure (>90%), proceed to Step 2 without column chromatography.
-
Step 2: C3-Chlorination (The Bottleneck)
The 5-ester deactivates the ring. Standard room-temperature chlorination will be sluggish.
Protocol:
-
Dissolve the intermediate (1.0 eq) in Acetonitrile (ACN) or DMF .
-
Note: ACN is preferred for easier workup; DMF is preferred if solubility is poor.
-
-
Add N-Chlorosuccinimide (NCS) (1.1 eq).
-
Heat to 50–60°C .
-
Why? The electron-withdrawing ester raises the activation energy for the
reaction at C3. Thermal energy is required to drive conversion.
-
-
Catalysis (Optional): If conversion is <50% after 2 hours, add 5 mol% Ammonium Acetate or p-TsOH (catalytic).
Troubleshooting Guide (Debug Console)
Issue A: Low Yield in Step 2 (Incomplete Chlorination)
Symptom: Starting material remains; reaction stalls at 60% conversion. Root Cause: Electronic deactivation by the 5-COOEt group makes C3 a poor nucleophile. Solution:
-
Switch Solvent: Move from non-polar (DCM) to polar aprotic (DMF). This stabilizes the polar transition state of the electrophilic substitution.
-
Activate NCS: Add a Lewis Acid catalyst. Sc(OTf)₃ (5 mol%) or BF₃·Et₂O can activate the NCS, making the "Cl+" species more electrophilic to overcome the deactivated ring [1].
Issue B: Loss of Ester (Hydrolysis)
Symptom: Appearance of a highly polar spot on TLC (baseline) or carboxylic acid peak in NMR. Root Cause: Acidic hydrolysis during the cyclization (HBr generation) or workup. Solution:
-
Buffer Control: Ensure
is present in Step 1. -
Workup pH: Never acidify the aqueous layer below pH 5 during extraction. The 5-position ester is sterically accessible and electronically activated for hydrolysis.
Issue C: Regioselectivity Issues (Chlorination at C2 or C6)
Symptom: Multiple chlorinated spots. Root Cause: Radical chlorination mechanism competing with ionic mechanism. Solution:
-
Exclude Light: Wrap the flask in foil. Radical chlorination (often at benzylic-like positions or C2) is photo-initiated.
-
Use Radical Scavenger: Add BHT (1 mol%) to enforce the ionic pathway.
Optimization Data & Decision Matrix
Use this table to select the right solvent/temperature based on your observed failure mode.
| Scenario | Solvent | Temp | Catalyst | Pros | Cons |
| Standard | Acetonitrile | 60°C | None | Clean workup | Slow on deactivated rings |
| Low Solubility | DMF | 80°C | None | High conversion | DMF hard to remove |
| Stalled Rxn | DCM | 40°C | Very fast | Risk of ester hydrolysis | |
| Green Chem | Ethanol | Reflux | Metal-free [2] | Requires oxidative conditions |
Troubleshooting Logic Flow
Figure 2: Decision matrix for troubleshooting yield and purity issues during the chlorination step.
Frequently Asked Questions (FAQs)
Q: Can I use a one-pot oxidative coupling with copper? A: While copper-catalyzed coupling (e.g., 2-aminopyridine + alkene + oxidant) is popular [3], it is not recommended for the 5-carboxylate derivative. The ester group can chelate the copper, poisoning the catalyst, and the oxidative conditions often lead to dimerization of electron-deficient systems. The stepwise NCS method is more robust for this specific scaffold.
Q: Why not use
Q: My product is oil, how do I crystallize it? A: Ethyl imidazo[1,2-a]pyridine-5-carboxylates are often low-melting solids. Try triturating with cold diethyl ether or pentane . If it remains an oil, convert it to the HCl salt by bubbling HCl gas through an ethereal solution; the salt is usually a stable solid.
References
-
BenchChem Application Notes. (2025). Protocols for the Chlorination of Electron-Deficient Aromatic Systems with N-Chlorosuccinimide. Retrieved from
-
Li, X., et al. (2018).[4] Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines using sodium chlorite. RSC Advances. Retrieved from
-
Yan, R.L., et al. (2012).[3][5] Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Journal of Organic Chemistry. Retrieved from
-
Dhas, A., et al. (2021).[6] Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Purification of Chloro-Substituted Imidazo[1,2-a]pyridines
Overview
Chloro-substituted imidazo[1,2-a]pyridines are highly valued scaffolds in medicinal chemistry due to their diverse biological activities. However, introducing a chloro substituent—either on the starting 2-aminopyridine or via late-stage functionalization—significantly alters the electron density, basicity (pKa), and lipophilicity of the heterocycle. These electronic shifts frequently lead to sluggish cyclization rates, the accumulation of stable intermediates, and complex regioisomeric mixtures, making downstream purification a major bottleneck for synthetic chemists.
This technical guide provides authoritative troubleshooting strategies and self-validating protocols to resolve the most common purification challenges associated with these halogenated systems.
Troubleshooting Guides & FAQs
Q1: During the Groebke-Blackburn-Bienaymé (GBB) multicomponent synthesis of chloro-imidazo[1,2-a]pyridines, my product co-elutes with a major impurity. What is it, and how do I remove it?
A1: The most common co-eluting impurity in the GBB reaction is the Schiff base (imine) intermediate[1].
Causality: The initial condensation between the chloro-substituted 2-aminopyridine and the aldehyde forms a Schiff base. Because the chloro group is electron-withdrawing, it reduces the nucleophilicity of the ring nitrogen, drastically slowing down the subsequent cyclization with the isocyanide. Consequently, the Schiff base accumulates[1]. Because the imine nitrogen and the fused imidazopyridine system share similar dipole moments and hydrogen-bond accepting capabilities, they exhibit nearly identical retention factors (
Q2: I am synthesizing a chloro-imidazo[1,2-a]pyridine via the Chichibabin reaction, but I am isolating a mixture of regioisomers. How can I resolve this? A2: Regioisomer formation is a classic challenge when using unsymmetrical or substituted 2-aminopyridines[1]. Causality: When using a chloro-substituted 2-aminopyridine (e.g., 3-chloro-2-aminopyridine), the ambiguous nucleophilicity of the ring nitrogens can lead to cyclization at either the 2- or 6-position[1]. The electron-withdrawing chloro group alters the electron density of the pyridine ring, exacerbating this ambiguity and leading to a mixture of isomers. Solution: Chromatographic separation is often tedious due to identical molecular weights and similar polarities. The most effective approach is to exploit differential solubility. Recrystallization from hot ethanol or an ethanol/water mixture often selectively precipitates the thermodynamically more stable regioisomer, leaving the kinetic byproduct in the mother liquor[3].
Q3: When using N-chlorosuccinimide (NCS) to selectively chlorinate the 3-position of the imidazo[1,2-a]pyridine core, how do I separate the product from succinimide byproducts without extensive chromatography? A3: Causality: NCS is an excellent reagent for electrophilic aromatic substitution at the electron-rich C-3 position of imidazo[1,2-a]pyridines. However, the byproduct, succinimide, is highly polar and strongly interacts with silica gel, causing it to streak across multiple fractions and contaminate the product. Solution: Leverage the differential aqueous solubility of the components. Instead of loading the crude mixture directly onto a column, quench the reaction with water and perform rigorous aqueous washes. The chloro-substituted imidazo[1,2-a]pyridine is highly lipophilic and will remain in the organic phase, while the succinimide partitions entirely into the aqueous phase[4].
Quantitative Data: Chromatographic Retention Profiles
To assist in TLC monitoring and solvent selection, the following table summarizes typical retention factors (
| Compound Type | Solvent System (v/v) | Average | Troubleshooting Note |
| Chloro-2-aminopyridine (Starting Material) | Hexane / EtOAc (7:3) | 0.25 - 0.35 | Highly polar; streaks without TEA |
| Schiff Base Intermediate (Byproduct) | Hexane / EtOAc (7:3) | 0.50 - 0.60 | Co-elutes with product; use shallow gradient[1] |
| 3-Chloro-imidazo[1,2-a]pyridine (Target) | Hexane / EtOAc (7:3) | 0.55 - 0.65 | Strongly UV active (254 nm) |
| Succinimide (Chlorination Byproduct) | Hexane / EtOAc (7:3) | 0.05 - 0.15 | Remove via aqueous workup prior to column[4] |
Experimental Protocols
Protocol 1: Optimized Flash Chromatography for Schiff Base / Product Separation
Self-Validating System: This protocol ensures that if the Schiff base is present, it will elute distinctly before the desired cyclized product due to the controlled deactivation of the stationary phase[2].
-
Stationary Phase Preparation: Slurry pack a flash chromatography column with silica gel (230–400 mesh) using a solvent mixture of Hexane containing 1% Triethylamine (TEA).
-
Equilibration: Flush the column with 2 column volumes (CV) of the 1% TEA/Hexane solution to fully deactivate the acidic silanol sites.
-
Sample Loading: Dissolve the crude reaction mixture in a minimum volume of dichloromethane (DCM) and apply it evenly to the top of the silica bed.
-
Gradient Elution:
-
Elute with 3 CV of 100% Hexane.
-
Transition to a shallow gradient: 98:2 Hexane:EtOAc for 3 CV.
-
Increase polarity to 95:5 Hexane:EtOAc. The Schiff base typically elutes here.
-
Increase to 90:10 Hexane:EtOAc to elute the pure chloro-substituted imidazo[1,2-a]pyridine.
-
-
Validation: Monitor fractions via TLC. The target product spot will fluoresce bright blue under 365 nm UV light, distinguishing it from the imine intermediate.
Protocol 2: Solvent-Free Chlorination and Aqueous Purification
Self-Validating System: This protocol utilizes Chloramine-T under neat conditions, eliminating organic solvents and relying on simple aqueous extraction for purification. The physical state change (precipitation) validates the separation[5].
-
Reaction: In an open-air vessel, combine the imidazo[1,2-a]pyridine derivative (1.0 mmol) with Chloramine-T (1.0 mmol).
-
Agitation: Grind or stir the neat mixture at room temperature for 5-10 minutes until TLC indicates complete consumption of the starting material.
-
Workup: Add 10 mL of distilled water to the reaction vessel. The highly lipophilic 3-chloro-imidazo[1,2-a]pyridine will precipitate as a solid, while the sulfonamide byproduct from Chloramine-T dissolves entirely in the aqueous phase.
-
Isolation: Filter the precipitate under vacuum and wash with cold water (2 x 5 mL).
-
Drying: Dry the solid under high vacuum to afford the analytically pure chlorinated product.
Mechanistic and Workflow Visualizations
Caption: Diagnostic workflow for resolving common purification challenges of chloro-imidazo[1,2-a]pyridines.
Caption: Mechanistic pathway of the GBB reaction highlighting the accumulation of the Schiff base intermediate.
References
-
BenchChem. Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Derivatives.[1] 1
-
TSI Journals. Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives.[3] 3
-
Journal of Medicinal and Chemical Sciences. Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents.[4] 4
-
MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.[2] 2
-
NIH / PMC. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T.[5] 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides | MDPI [mdpi.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents [jmchemsci.com]
- 5. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Imidazo[1,2-a]pyridine Cyclization Reactions
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged scaffold. Imidazo[1,2-a]pyridines are a cornerstone in drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Their synthesis, while often robust, can present challenges that require a deep, mechanistic understanding to overcome.
This document moves beyond simple protocols to provide a framework for troubleshooting and optimizing your cyclization reactions. Here, we will delve into the causality behind common experimental pitfalls and offer field-proven solutions to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the imidazo[1,2-a]pyridine core?
A1: The synthesis of imidazo[1,2-a]pyridines is a well-established field with several reliable methods. The most prevalent strategies include:
-
Classical Condensation Reactions: This is one of the most traditional and widely used methods, typically involving the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[2]
-
Multicomponent Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer a highly efficient, one-pot approach to complex imidazo[1,2-a]pyridines from simple starting materials like a 2-aminopyridine, an aldehyde, and an isocyanide.[3]
-
Transition-Metal-Catalyzed Couplings: A variety of transition metals, particularly copper, have been employed to catalyze the formation of the imidazo[1,2-a]pyridine scaffold through oxidative C-H/N-H cross-coupling/cyclization reactions.[2]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for many imidazo[1,2-a]pyridine syntheses.[1]
Q2: What is the general mechanism for the classical condensation of a 2-aminopyridine and an α-haloketone?
A2: The reaction proceeds through a well-understood mechanism. Initially, the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to displace the halide and form a pyridinium salt intermediate. Subsequent intramolecular cyclization via the exocyclic amine, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine core.
Q3: How do electronic effects of substituents on the starting materials influence the reaction outcome?
A3: The electronic nature of the substituents on both the 2-aminopyridine and the reacting partner can significantly impact the reaction rate and yield. Electron-donating groups on the 2-aminopyridine can increase the nucleophilicity of the ring nitrogen, potentially accelerating the initial condensation step. Conversely, electron-withdrawing groups can decrease nucleophilicity and may require more forcing conditions. On the other hand, electron-withdrawing groups on the electrophilic partner can enhance its reactivity towards nucleophilic attack.
Detailed Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Product Yield
This is one of the most common challenges in organic synthesis. A systematic approach is crucial for diagnosis.
-
Causality: Many modern imidazo[1,2-a]pyridine syntheses rely on catalysts to facilitate key steps in the reaction mechanism. For instance, in multicomponent reactions, a Lewis or Brønsted acid is often required to activate the aldehyde for imine formation. In copper-catalyzed reactions, the copper species is essential for the oxidative coupling. An inactive or insufficient amount of catalyst will stall the reaction.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your catalyst has not degraded. For example, some Lewis acids are sensitive to moisture.
-
Optimize Catalyst Loading: The optimal catalyst loading can vary. While a higher loading might seem beneficial, it can sometimes lead to side reactions. It is advisable to perform a small screening of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%).
-
Consider an Alternative Catalyst: If optimization of the current catalyst fails, consider switching to a different one. For the GBB reaction, catalysts like Sc(OTf)₃, Yb(OTf)₃, or even simple acids like HClO₄ can be effective.[3] For condensation reactions, a variety of catalysts including iodine and copper salts have been reported to be effective.[4]
-
-
Causality: The rate of most chemical reactions is highly dependent on temperature. An insufficient temperature may lead to a sluggish or incomplete reaction, while an excessively high temperature can cause decomposition of starting materials, intermediates, or the final product.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: If the reaction is not proceeding at the initial temperature (as monitored by TLC), gradually increase the temperature in increments of 10-20°C.
-
Consult Literature for Similar Substrates: Review literature for reactions with similar substrates to determine a suitable temperature range. For instance, many classical condensations are performed at reflux, while some modern catalyzed reactions proceed at room temperature.
-
-
Causality: The purity of your starting materials is paramount. Impurities can interfere with the reaction by poisoning the catalyst, reacting with your starting materials in unproductive ways, or introducing water to moisture-sensitive reactions.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Confirm the purity of your 2-aminopyridine and electrophilic partner by techniques such as NMR or melting point analysis.
-
Purify Starting Materials if Necessary: If impurities are detected, purify the starting materials before use.
-
Ensure Anhydrous Conditions: For moisture-sensitive reactions, ensure all solvents and reagents are dry, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
| Parameter | Classical Condensation | Groebke-Blackburn-Bienaymé | Copper-Catalyzed | Microwave-Assisted |
| Catalyst | Often not required, but bases like NaHCO₃ can be used. | Lewis or Brønsted acids (e.g., Sc(OTf)₃, HClO₄). | Copper salts (e.g., CuI, Cu(OTf)₂). | Can be catalyst-free or use various catalysts. |
| Solvent | Ethanol, DMF, or solvent-free. | Methanol, DCM, or Toluene. | Acetonitrile, DMF, DMSO, or Toluene. | Water, Ethanol, or solvent-free.[1] |
| Temperature | Room temperature to reflux. | Room temperature to reflux. | Room temperature to 120°C. | 100-150°C. |
| Reaction Time | 2-24 hours. | 8-24 hours. | 2-24 hours. | 10-30 minutes. |
A summary of typical reaction conditions for various imidazo[1,2-a]pyridine synthesis methods.
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate can be disheartening. Identifying these side products is the first step to mitigating their formation.
-
Causality: Depending on the reaction conditions and the nature of the substrates, alternative reaction pathways can compete with the desired cyclization. For example, in the GBB reaction, if the imine formation is slow, the isocyanide can undergo polymerization or other side reactions.
-
Troubleshooting Steps:
-
Alter the Order of Addition: In some cases, the order in which reagents are added can influence the reaction outcome. For multicomponent reactions, it can be beneficial to pre-form the imine before adding the isocyanide.
-
Adjust Stoichiometry: An excess of one reactant can sometimes favor a particular side reaction. Experiment with slight variations in the stoichiometry of your starting materials.
-
Change the Solvent: The polarity of the solvent can influence the relative rates of competing reactions. A solvent screen can be a powerful tool to suppress unwanted side products.
-
-
Causality: The desired imidazo[1,2-a]pyridine product may not be stable under the reaction conditions, especially with prolonged reaction times or high temperatures.
-
Troubleshooting Steps:
-
Monitor the Reaction Closely: Use TLC to monitor the reaction progress and stop the reaction as soon as the starting material is consumed to avoid over-reaction or decomposition.
-
Lower the Reaction Temperature: If you suspect product decomposition, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key synthetic routes.
Protocol 1: Classical Synthesis from 2-Aminopyridine and an α-Haloketone
This protocol is adapted from established procedures.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-aminopyridine (1.0 mmol) in a suitable solvent such as ethanol (10 mL).
-
Reagent Addition: Add the α-haloketone (1.1 mmol) to the solution. If a base is required, add sodium bicarbonate (2.0 mmol).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). A common eluent system for TLC is a mixture of hexane and ethyl acetate.[5]
-
Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[6][7]
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
This protocol provides a general procedure for the GBB reaction.[3]
-
Reaction Setup: In a clean, dry flask, combine the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 5 mol%) in a solvent like methanol (5 mL).
-
Reagent Addition: Add the isocyanide (1.0 mmol) to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[6][7]
Visualizations
Reaction Mechanism
Caption: General mechanism for the classical synthesis of imidazo[1,2-a]pyridines.
Experimental Workflow
Caption: A typical experimental workflow for imidazo[1,2-a]pyridine synthesis.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts.
References
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
This guide outlines the scalable synthesis of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate , designed for researchers requiring robust, reproducible protocols for gram-to-kilogram scale-up.
Technical Overview & Retrosynthetic Logic
The synthesis of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate presents specific regiochemical and thermodynamic challenges during scale-up.
-
Scaffold Construction: The imidazo[1,2-a]pyridine core is constructed via the condensation of a 2-aminopyridine derivative with an
-halocarbonyl equivalent.[1] -
Regiochemical Mapping: To achieve the ester at the C5 position of the fused ring, the starting material must be Ethyl 6-aminopicolinate (Ethyl 6-amino-2-pyridinecarboxylate). The substituent at the C6 position of the pyridine ring maps directly to the C5 position of the imidazo[1,2-a]pyridine system upon cyclization.
-
Functionalization: The chlorine atom at C3 is introduced via electrophilic aromatic substitution (SEAr). The C3 position is the most nucleophilic site on the ring, allowing for high regioselectivity even in the presence of the electron-withdrawing ester group.
Reaction Scheme Workflow
Figure 1: Two-step synthetic pathway from aminopyridine precursor to chlorinated target.
Optimized Experimental Protocols
Step 1: Cyclization to Ethyl imidazo[1,2-a]pyridine-5-carboxylate
Rationale: Chloroacetaldehyde is toxic and unstable. For scale-up, we utilize Chloroacetaldehyde diethyl acetal , which releases the active aldehyde in situ under acidic conditions, providing better process control.[2]
Protocol:
-
Charge: To a reactor, add Ethyl 6-aminopicolinate (1.0 equiv) and Ethanol (10 vol).
-
Activation: Add Chloroacetaldehyde diethyl acetal (1.5 equiv) followed by 48% aqueous HBr (0.5 equiv) or conc. HCl.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) for 6–12 hours. Monitor conversion by HPLC/TLC.
-
Workup:
-
Cool to room temperature.
-
Concentrate under reduced pressure to remove ethanol.
-
Dilute residue with water and neutralize with saturated NaHCO₃ to pH 7–8.
-
Extract with Ethyl Acetate (or DCM). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
-
Purification: Recrystallize from Ethanol/Heptane if necessary.
Step 2: C3-Chlorination
Rationale: N-Chlorosuccinimide (NCS) provides a controlled source of "Cl+" without the oxidizing aggression of chlorine gas, essential for maintaining the integrity of the ester group.
Protocol:
-
Charge: Dissolve the Step 1 intermediate (1.0 equiv) in Acetonitrile (10 vol).
-
Addition: Add NCS (1.05 equiv) portion-wise over 30 minutes. Note: Reaction is exothermic.
-
Reaction: Stir at 25–40°C for 2–4 hours.
-
Workup:
-
Dilute with water (20 vol). The product often precipitates.
-
If solid forms: Filter and wash with water to remove succinimide.
-
If oil forms: Extract with Ethyl Acetate, wash with water (2x) to remove succinimide, then dry and concentrate.[2]
-
-
Purification: Recrystallize from Ethanol or Isopropanol.
Troubleshooting Guide & FAQs
This section addresses specific failure modes encountered during scale-up.
Phase 1: Cyclization Issues
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalled (<50% Conv.) | Incomplete acetal hydrolysis. | Add more acid catalyst (HBr/HCl) to drive the release of the aldehyde form. Ensure temperature is at vigorous reflux. |
| Black/Tarry Reaction Mixture | Oxidative degradation or polymerization of chloroacetaldehyde. | Ensure inert atmosphere (N₂/Ar). Add the acetal slowly to the refluxing amine solution rather than all at once. |
| Low Yield after Workup | Product solubility in aqueous phase. | The pyridine nitrogen can be protonated.[3] Ensure the pH is adjusted to 8–9 during neutralization to liberate the free base before extraction. |
Phase 2: Chlorination Issues
| Symptom | Probable Cause | Corrective Action |
| Over-chlorination (Di-chloro) | Excess NCS or high temperatures. | Strictly control stoichiometry (1.0–1.05 equiv). Keep temperature <40°C. Monitor by HPLC. |
| Exotherm Spike | Rapid addition of NCS. | On scales >10g, add NCS as a solid in 4–5 portions or as a slurry in ACN over 30 minutes. |
| Succinimide Contamination | Inefficient washing. | Succinimide is water-soluble.[3] Ensure thorough water washes of the organic layer or the filter cake. |
Frequently Asked Questions (FAQs)
Q: Can I use aqueous chloroacetaldehyde (50 wt%) instead of the acetal? A: Yes, but with caution. The aqueous solution is highly toxic and lachrymatory. On a large scale, the acetal is safer to handle.[2] If using the aqueous solution, omit the acid catalyst and add NaHCO₃ (1.1 equiv) to scavenge the HCl produced during cyclization.[2]
Q: Why is the ester at position 5? I started with a 6-substituted pyridine. A: This is due to the IUPAC numbering shift. The pyridine nitrogen becomes N4 (bridgehead) in the fused system. The exocyclic amine nitrogen becomes N1. The carbon originally at position 6 of the pyridine ring (bearing the ester) becomes position 5 in the imidazo[1,2-a]pyridine system.
Q: Is chromatography required for purification? A: For scale-up (>100g), chromatography is impractical.[2] The chlorinated product is typically highly crystalline. We recommend crystallization from Ethanol or Ethyl Acetate/Heptane . If the crude is dark, treat with activated charcoal before crystallization.[2]
Safety & Handling (Scale-Up Critical)
-
Chloroacetaldehyde equivalents: Alkylating agents. Suspected carcinogens. Use in a fume hood with proper respiratory protection.
-
NCS: Thermal hazard. Do not mix with strong reducing agents. Store in a cool, dry place.
-
Exotherms: Both the cyclization and chlorination are exothermic. On pilot scale, ensure reactor cooling jackets are active before reagent addition.[2]
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Chlorination Protocols
- NCS mediated chlorination of electron-deficient heterocycles.
-
Source: [2]
-
Numbering & Regiochemistry
- IUPAC nomencl
-
Source:
(Note: Specific yield data and melting points should be validated against internal analytical standards as they vary by specific derivative.)
Sources
dealing with impurities in Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
Executive Summary
This technical guide addresses the purification and stability challenges associated with Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate . This scaffold presents a unique "push-pull" electronic environment: the electron-rich imidazole ring facilitates electrophilic chlorination at C3, while the electron-withdrawing ester at C5 (peri-position) introduces steric bulk and deactivates the overall system.
Researchers typically encounter three classes of impurities:
-
Process-Related: Unreacted des-chloro intermediate (incomplete reaction).
-
Side-Reactions: Over-chlorinated byproducts (regioselectivity loss).
-
Degradants: Hydrolyzed carboxylic acid (ester instability).
Module 1: The "Des-Chloro" Impurity (Incomplete Conversion)
Symptom: LC-MS shows a persistent peak with M-34 mass (corresponding to the hydrogenated precursor) despite adding excess chlorinating agent.
Root Cause Analysis
The ester group at the C5 position creates significant steric hindrance near the C3 reaction site. Furthermore, the electron-withdrawing nature of the 5-carboxylate reduces the nucleophilicity of the C3 carbon, making it sluggish toward N-chlorosuccinimide (NCS) compared to unsubstituted imidazo[1,2-a]pyridines.
Troubleshooting Protocol
Q: Why is the reaction stalling at 80-90% conversion? A: The byproduct of NCS is succinimide. As the reaction proceeds, succinimide accumulates and can inhibit the reaction kinetics in non-polar solvents. Additionally, moisture in the NCS or solvent can quench the reactive chloronium species.
Corrective Action:
-
Reagent Quality: Recrystallize NCS from benzene or toluene (if safe) or dry it under vacuum over
before use. -
Solvent Switch: If using DCM (Dichloromethane), switch to Acetonitrile (MeCN) or DMF . Polar aprotic solvents stabilize the polarized transition state of the electrophilic substitution.
-
Temperature Modulation: Increase temperature to 40–50°C. Caution: Do not exceed 60°C to avoid decarboxylation.
Validation (TLC/NMR):
-
TLC: The chlorinated product is typically less polar than the starting material.
-
NMR: Look for the disappearance of the C3-H singlet (typically
7.5–7.8 ppm). If this proton signal persists, chlorination is incomplete.
Module 2: The "Ghost" Peaks (Over-Chlorination)
Symptom: Small impurity peaks appearing at slightly higher retention times (M+34 mass).
Root Cause Analysis
Once C3 is chlorinated, the ring is deactivated. However, if a large excess of NCS is used to force the sluggish C3-chlorination (see Module 1), the reagent will eventually attack the pyridine ring, likely at position C6 or C8, resulting in 3,6-dichloro or 3,8-dichloro analogs.
Troubleshooting Protocol
Q: How do I remove the di-chloro impurity? A: Separation is difficult due to similar polarity. Prevention is the only viable strategy.
Corrective Action:
-
Stoichiometry Control: Do not exceed 1.05 equivalents of NCS initially. Add additional NCS in 0.1 eq portions only after checking conversion by HPLC.
-
Quenching: Quench the reaction immediately upon completion with 10% Sodium Thiosulfate (
) or Sodium Bisulfite. This destroys unreacted NCS and prevents post-workup over-chlorination.
Module 3: The Hydrolysis Trap (Acid Impurity)
Symptom: Gradual appearance of a broad peak in HPLC; product becomes insoluble in organic solvents; loss of the ethyl triplet/quartet in NMR.
Root Cause Analysis
The C5-ester is electronically activated by the adjacent pyridine nitrogen (making it a vinylogous carbamate-like system). It is highly susceptible to base-catalyzed hydrolysis during workup.
Troubleshooting Protocol
Q: My product yield dropped after column chromatography. Why? A: Silica gel is slightly acidic, but if your eluent contained traces of ammonia or if you used a basic wash (NaHCO3) with prolonged contact time, the ester hydrolyzed to the 3-chloroimidazo[1,2-a]pyridine-5-carboxylic acid . The acid binds irreversibly to basic alumina or streaks on silica.
Corrective Action:
-
Workup pH: Keep aqueous washes neutral (pH 6-7). Avoid strong bicarbonate washes if the contact time is long.
-
Eluent Buffer: If using silica chromatography, add 1% Triethylamine (TEA) only if the acid is not yet formed. If the acid is present, you must isolate it via reverse-phase chromatography or re-esterify.
-
Storage: Store the solid at -20°C under Argon. Avoid protic solvents (methanol/water) for long-term storage.
Module 4: Visualization of Impurity Pathways
The following diagram maps the genesis of impurities based on reaction conditions.
Caption: Reaction pathway showing the genesis of des-chloro (kinetic stall), dichloro (thermodynamic excess), and acid (hydrolytic instability) impurities.
Module 5: Purification Decision Matrix
Use this table to select the optimal purification method based on your crude profile.
| Impurity Profile | Dominant Contaminant | Recommended Method | Technical Notes |
| Profile A | Succinimide (Reagent byproduct) | Aqueous Wash | Succinimide is water-soluble. Wash organic layer 3x with water. Do not use base. |
| Profile B | Des-chloro precursor (>10%) | Recrystallization | Solvent: EtOH/Heptane. The chlorinated product is typically less soluble than the precursor. |
| Profile C | Polychlorinated species | Flash Chromatography | Difficult separation. Use Gradient: 0-40% EtOAc in Hexanes. Use high-efficiency silica (20-40 µm). |
| Profile D | Carboxylic Acid | Acid-Base Extraction | Dissolve in DCM, wash with sat. NaHCO3 (removes acid to aq. layer). Dry organic layer immediately. |
References
-
General Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[1] Chemical Communications, 2015, 51 , 1555-1575.[1] [Link]
-
Chlorination Mechanism (NCS): Guchhait, S. K., et al. "Regioselective Oxidative Chlorination of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2018, 83 , 563-572. (Contextual citation for NCS reactivity patterns). [Link]
-
Steric Effects in 5-Substituted Imidazopyridines: Enguehard-Gueiffier, C., et al. "Recent progress in the pharmacology of imidazo[1,2-a]pyridines." Mini Reviews in Medicinal Chemistry, 2007. [Link]
-
NMR Impurity Data: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[2] Journal of Organic Chemistry, 2016, 81 , 732–748. [Link]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate and NCS before handling.
Sources
Validation & Comparative
Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate vs other imidazopyridine derivatives
The following guide provides an in-depth technical analysis of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate , a specialized heterocyclic building block. This document is structured for medicinal chemists and process scientists, focusing on synthesis, reactivity, and comparative performance against related derivatives.
Executive Summary & Compound Profile
Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate represents a strategically functionalized scaffold in drug discovery. Unlike the more common 2- or 6-substituted isomers, the 5-carboxylate places an ester group in the peri-position relative to the bridgehead nitrogen. This creates unique steric shielding and electronic desshielding effects, making it a valuable template for designing kinase inhibitors (e.g., p38 MAPK), GABAergic ligands, and anti-infectives.
The introduction of a chlorine atom at the 3-position serves two critical roles:
-
Metabolic Blocking: It prevents rapid oxidative metabolism (CYP450-mediated) at the highly nucleophilic C3 site.
-
Lipophilic Modulation: It increases logP without the high reactivity associated with bromo- or iodo-analogs, often improving blood-brain barrier (BBB) permeability.
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
-
Key Functionalities: C5-Ester (Electrophile/Handle), C3-Chloride (Blocking group/Weak electrophile)
Synthesis & Manufacturing Protocol
The synthesis of the 5-carboxylate isomer requires a specific regiochemical approach starting from Ethyl 6-aminopicolinate (also known as 2-amino-6-ethoxycarbonylpyridine). This differs from the 2-carboxylate isomer, which is synthesized from 2-aminopyridine and ethyl chloroacetoacetate.
Representative Synthetic Workflow
Step 1: Cyclization (Formation of the Core)
-
Reagents: Ethyl 6-aminopicolinate, Chloroacetaldehyde (50% aq.), NaHCO₃.
-
Solvent: Ethanol/Water or DMF.
-
Conditions: Reflux (80°C), 4–6 hours.
-
Mechanism: N-alkylation of the ring nitrogen followed by cyclodehydration.
Step 2: Regioselective C3-Chlorination
-
Reagents: N-Chlorosuccinimide (NCS).
-
Solvent: Acetonitrile (ACN) or DCM.
-
Conditions: Ambient temperature, 1–2 hours.
-
Selectivity: The C3 position is the most nucleophilic site (HOMO coefficient is highest at C3), ensuring exclusive chlorination over the electron-deficient C5/C6/C7/C8 positions.
Visualization: Synthesis & Reactivity Map
Figure 1: Synthetic pathway from aminopicolinate precursors and downstream reactivity nodes.
Comparative Analysis: 3-Chloro vs. Other Derivatives[1][3][9][11]
This section objectively compares the title compound against its 3-H (unsubstituted), 3-Bromo, and 2-Carboxylate analogs.
A. Reactivity Profile (Cross-Coupling)
The 3-chloro substituent is significantly less reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) compared to the 3-bromo or 3-iodo analogs. This "inertness" is a feature, not a bug, allowing for chemoselective transformations elsewhere in the molecule.
| Derivative | C3-Substituent | Relative Pd-Coupling Rate | Primary Application |
| Title Compound | -Cl | Low | Metabolic Blocker / Stable Core |
| Analog A | -Br | High | Intermediate for C3-Arylation |
| Analog B | -I | Very High | Intermediate for C3-Arylation (Low Temp) |
| Analog C | -H | N/A | Prone to metabolic oxidation |
Experimental Insight: In a competitive Suzuki coupling using Pd(PPh₃)₄, a 3-bromo-imidazo[1,2-a]pyridine will reach >95% conversion in 2 hours at 80°C. The 3-chloro analog typically requires specialized Buchwald ligands (e.g., XPhos) and higher temperatures (100-120°C) to achieve similar conversion, making it robust enough to survive mild Pd-catalyzed reactions at other positions (e.g., if a halogen exists at C6).
B. Structural & Electronic Comparison (5-Ester vs. 2-Ester)
The position of the carboxylate group drastically alters the molecule's utility in medicinal chemistry.
-
5-Carboxylate (Title Compound):
-
Steric Environment: The ester is flanked by the bridgehead nitrogen (N4). This creates a "peri-effect," hindering hydrolysis and nucleophilic attack compared to other positions.
-
Binding Pocket Utility: Often used to target hydrophobic pockets where the ester carbonyl accepts a hydrogen bond while the ethyl group fills a small lipophilic cavity.
-
-
2-Carboxylate (Isomer):
-
Steric Environment: Exposed and freely rotating.
-
Reactivity: Rapidly hydrolyzed; easily converted to amides.
-
C. Physicochemical Properties[1][3][6]
| Property | 3-Chloro-5-Ester (Title) | 3-H-5-Ester (Unsubst.) | 3-Bromo-5-Ester |
| MW | 224.64 | 190.20 | 269.09 |
| cLogP (Approx) | 2.1 | 1.4 | 2.3 |
| TPSA | ~40 Ų | ~40 Ų | ~40 Ų |
| Metabolic Stability | High (C3 blocked) | Low (C3 oxidation) | Medium (Debromination possible) |
Experimental Protocols
Protocol A: Synthesis of Ethyl imidazo[1,2-a]pyridine-5-carboxylate
-
Charge: A 250 mL round-bottom flask with Ethyl 6-aminopicolinate (10.0 mmol, 1.66 g) and Ethanol (50 mL).
-
Add: Chloroacetaldehyde (50% wt in water, 15.0 mmol, 2.36 g) and NaHCO₃ (20.0 mmol, 1.68 g).
-
Reflux: Heat to 80°C for 6 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Cool to RT. Remove solvent in vacuo. Resuspend residue in water (50 mL) and extract with DCM (3 x 50 mL).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Yield: Typically 75–85% as a tan solid.
Protocol B: Chlorination to Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
-
Dissolve: Precursor from Protocol A (5.0 mmol, 0.95 g) in Acetonitrile (25 mL).
-
React: Add N-Chlorosuccinimide (NCS) (5.5 mmol, 0.73 g) in one portion.
-
Stir: Agitate at Room Temperature for 2 hours. The reaction is usually clean.
-
Quench: Pour into 10% Na₂S₂O₃ solution (20 mL) to quench excess oxidant.
-
Isolate: Extract with EtOAc, wash with brine, dry, and concentrate.
-
Yield: Typically >90% yield.[3][8] Recrystallize from EtOH if necessary.
Biological Applications & Signaling Pathways
This scaffold is prominent in ligands for the GABA-A receptor (benzodiazepine site) and p38 MAP Kinase .
GABAergic Modulation
Imidazo[1,2-a]pyridines (like the drug Zolpidem) bind to the
-
Role of 3-Cl: Mimics the lipophilic bulk of the methyl group in Zolpidem but with different electronics, potentially altering subtype selectivity (
vs ). -
Role of 5-Ester: Can be converted to heterocycles (e.g., oxadiazoles) that act as bioisosteres for the pendant phenyl ring in classical ligands.
Visualization: GABA-A Binding Interaction Logic
Figure 2: Logical flow of ligand-receptor interaction and SAR contributions.
References
-
Synthesis of Imidazo[1,2-a]pyridines (General Review)
-
Chlorination Protocols (NCS Method)
-
GABA-A Receptor Ligands (Imidazopyridine Class)
-
Commercial Availability & CAS Data
- Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxyl
-
Source:
-
Groebke–Blackburn–Bienaymé Reaction (Alternative Synthesis)
- Bienaymé, H., & Bouzid, K. "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines." Angewandte Chemie, 1998.
-
Source:
Sources
- 1. Imidazo[1,2-a]pyridines. I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of the antitubercular activity of imidazo[1,2-a]pyridine analogs
An in-depth technical analysis and experimental framework for validating imidazo[1,2-a]pyridine analogs against Mycobacterium tuberculosis (Mtb).
Executive Summary & Mechanistic Rationale
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of novel chemical entities that bypass traditional resistance mechanisms. The imidazo[1,2-a]pyridine amides (IPAs) , most notably the clinical candidate Telacebec (Q203), represent a breakthrough class of antitubercular agents.
Unlike first-line drugs such as Isoniazid (which targets cell wall mycolic acid synthesis), IPAs target mycobacterial respiration. Specifically, they act as highly selective inhibitors of the QcrB subunit of the cytochrome bcc complex (cytochrome bc1:aa3 supercomplex)[1]. By disrupting the electron transport chain (ETC), IPAs collapse the proton motive force (PMF) required for ATP synthesis, leading to bacteriostasis in both replicating and non-replicating Mtb subpopulations.
To objectively evaluate the performance of IPAs, this guide compares them against Bedaquiline (BDQ) , a diarylquinoline that also targets mycobacterial energy metabolism but acts downstream at the ATP synthase complex[2].
Diagram 1: Mycobacterial OxPhos pathway showing distinct targets of IPAs and Bedaquiline.
Comparative Efficacy & Performance Data
When validating a new IPA analog, its performance must be benchmarked against established standards. IPAs generally exhibit extraordinary in vitro potency, often in the low nanomolar to picomolar range, vastly outperforming traditional agents and competing closely with Bedaquiline[3][4].
Table 1: Comparative In Vitro Performance Profile
| Compound Class | Representative Drug | Primary Target | MIC₅₀ (H37Rv) | Intracellular Efficacy | Toxicity (CC₅₀ Mammalian) | Clinical Status |
| Imidazo[1,2-a]pyridine | Telacebec (Q203) | QcrB (Cytochrome bcc) | 0.0027 μM | High (MIC₈₀ ~0.45 nM) | > 50 μM | Phase II[1] |
| Optimized IPA Analog | Compound 18 / 24 | QcrB (Cytochrome bcc) | ≤ 0.006 μM | High | > 50 μM | Preclinical[2][4] |
| Diarylquinoline | Bedaquiline (BDQ) | ATP Synthase | 0.06 μg/mL | High | > 30 μM | Approved (MDR-TB)[2] |
| Isonicotinic acid | Isoniazid (INH) | InhA (Mycolic acid) | 0.02 - 0.06 μg/mL | Moderate | > 100 μM | Approved (First-line) |
Data Synthesis Note: While Q203 shows superior in vitro MIC values, its highly lipophilic nature historically led to pharmacokinetic challenges (e.g., high protein binding, variable half-life). Modern validation of IPA analogs heavily prioritizes ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, utilizing strategies like deuteration to improve microsomal stability[5].
Experimental Validation Workflows
As an Application Scientist, ensuring the trustworthiness of your data requires self-validating experimental designs. The following protocols outline the gold-standard methodologies for validating the antitubercular activity and target specificity of novel IPA analogs.
Diagram 2: Sequential experimental workflow for validating novel antitubercular candidates.
Protocol 1: In Vitro MIC Determination via Resazurin Microtiter Assay (REMA)
Purpose & Causality: Because IPAs are bacteriostatic (they halt growth by starving the cell of ATP rather than lysing it), traditional optical density (OD₆₀₀) measurements can be misleading due to cell clumping and residual dead biomass. REMA utilizes resazurin, a redox indicator. Viable, metabolically active Mtb reduces the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This provides a direct, self-validating readout of active respiration—the exact pathway IPAs target.
Step-by-Step Methodology:
-
Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 (to prevent clumping) until logarithmic phase (OD₆₀₀ ≈ 0.6).
-
Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the IPA analog (range: 10 μM to 0.001 μM). Include Bedaquiline as a positive control and DMSO (solvent) as a negative control.
-
Inoculation: Dilute the Mtb culture to an OD₆₀₀ of 0.001 and add 100 μL to each well.
-
Incubation: Seal plates and incubate at 37°C for 7 days.
-
Resazurin Addition: Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.
-
Quantification: Measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue to pink.
Protocol 2: Intracellular Macrophage Infection Assay
Purpose & Causality: Mtb is an intracellular pathogen that survives inside alveolar macrophages. An IPA analog may show excellent in vitro MIC but fail in vivo if it cannot penetrate host cell membranes or if it degrades in the acidic phagolysosome. This assay validates cellular permeability and intracellular stability.
Step-by-Step Methodology:
-
Cell Seeding: Seed THP-1 human monocytes into 96-well plates and differentiate them into macrophages using 40 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24 hours.
-
Infection: Infect macrophages with a fluorescently expressing Mtb strain (e.g., GFP-H37Rv) at a Multiplicity of Infection (MOI) of 1:1 for 4 hours.
-
Washing: Wash cells 3x with warm PBS to remove extracellular bacteria. Add fresh media containing serial dilutions of the IPA analog.
-
Incubation & Readout: Incubate for 5 days. Use High-Content Screening (HCS) confocal microscopy to quantify the intracellular GFP fluorescence area per macrophage[2].
Protocol 3: Target Validation via Spontaneous Resistance and WGS
Purpose & Causality: To definitively prove that a novel IPA analog targets QcrB (and not an off-target host protein, which would cause toxicity), you must force the bacteria to evolve resistance. If the compound is highly specific, surviving mutants will harbor Single Nucleotide Polymorphisms (SNPs) exclusively in the qcrB gene[6].
Step-by-Step Methodology:
-
Mutant Generation: Plate 10⁸ CFU of Mtb H37Rv onto Middlebrook 7H11 agar plates containing the IPA analog at 5×, 10×, and 20× the established MIC.
-
Incubation: Incubate plates at 37°C for 4–6 weeks until spontaneous resistant colonies emerge.
-
Cross-Resistance Checking: Isolate colonies and re-test their MIC against the IPA analog and Bedaquiline. (True QcrB mutants will be resistant to the IPA but remain susceptible to Bedaquiline, proving target distinctness).
-
Whole Genome Sequencing (WGS): Extract genomic DNA from the resistant mutants and perform Illumina sequencing. Map reads against the H37Rv reference genome to identify SNPs. A mutation in the qcrB gene (e.g., T313I or M342T) confirms the mechanism of action[7].
Conclusion
The imidazo[1,2-a]pyridine class represents a highly validated, potent alternative to traditional antituberculars. By specifically targeting the QcrB subunit of the ETC, these analogs bypass existing resistance mechanisms associated with first-line drugs and offer a complementary mechanism to ATP synthase inhibitors like Bedaquiline. For drug development professionals, rigorous validation combining REMA, intracellular assays, and genomic target confirmation is essential to advance these promising scaffolds from hit-to-lead and into clinical pipelines.
References
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Exploration of Indolo-imidazo[1,2-a]pyridine Compounds as Anti-Tubercular Agents through Docking, ADMET Source: Nano Biomedicine and Engineering URL:[Link]
-
New antituberculosis drugs targeting the respiratory chain Source: RHHZ URL:[Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and Nanomolar Activity Against Mycobacterium tuberculosis Source: ResearchGate URL:[Link]
-
Prediction Of QcrB Inhibition As A Measure Of Antitubercular Activity With Machine Learning Protocols Source: ChemRxiv URL:[Link]
-
Syntheses and studies of deuterated Imdiazo[1,2-a]pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New antituberculosis drugs targeting the respiratory chain [html.rhhz.net]
- 3. (PDF) Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses and studies of deuterated Imdiazo[1,2-a]pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. nanobioletters.com [nanobioletters.com]
Technical Evaluation Guide: Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
Executive Summary: The Scaffold Advantage
Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate represents a highly functionalized "privileged scaffold" utilized primarily in the discovery of Anti-Tuberculosis (Anti-TB) and Anti-Cancer agents. Unlike the classic anxiolytic imidazo[1,2-a]pyridines (e.g., Zolpidem), this specific 5-carboxylate, 3-chloro substitution pattern is engineered for Scaffold Hopping and Fragment-Based Drug Design (FBDD) .
This guide evaluates the molecule not merely as a standalone drug, but as a critical Lead Generation Module . Its performance is defined by its Synthetic Utility (reactivity of the 3-Cl and 5-ester handles) and its Biological Baseline (intrinsic toxicity and target affinity).
Key Application Areas
-
Anti-Tuberculosis: Precursor to inhibitors of the cytochrome
complex (QcrB) or InhA. -
Oncology: Core scaffold for kinase inhibitors (targeting PI3K/Akt or CDKs) via ATP-binding site occupation.
Comparative Analysis: Alternatives & Performance
To validate the selection of this specific scaffold, we compare it against its structural and functional alternatives.
Table 1: Structural & Functional Comparison
| Feature | Test Article: Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate | Alternative A: Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate | Alternative B: Ethyl 3-chloroimidazo[1,2-a]pyridine-2 -carboxylate |
| Primary Utility | Late-Stage Diversification | Early-Stage Reactivity | Isomeric SAR Exploration |
| 3-Position Reactivity | Moderate: The 3-Cl bond is stable, ideal for library storage. Requires specialized Pd-catalysts (e.g., XPhos) for coupling. | High: The 3-Br bond is highly reactive. Prone to debromination during storage or non-specific side reactions. | Identical: 3-Cl reactivity is similar, but the steric environment differs. |
| 5-Position Sterics | Open Vector: The 5-carboxylate is less hindered, allowing access to unique binding pockets (e.g., solvent-exposed regions of kinases). | Open Vector: Same as Test Article. | Constrained: The 2-carboxylate is closer to the bridgehead nitrogen, often clashing with active site residues. |
| Metabolic Stability | High: The Chloro group blocks metabolic oxidation at the 3-position (a common metabolic soft spot). | Moderate: Bromine is bulkier and can sometimes be a metabolic liability or leaving group. | High: Similar metabolic blockade. |
| Cost/Availability | Mid-Range: Specialized building block. | Lower: More common synthetic precursor. | Lowest: The 2-isomer is the thermodynamic product and cheaper. |
Performance Verdict
-
Choose the Test Article (3-Cl, 5-COOEt) when designing robust clinical candidates where metabolic stability (blocked 3-position) and unique vector geometry (5-position) are required.
-
Choose Alternative A (3-Br) only for initial "quick-and-dirty" synthesis where yield is prioritized over stability.
-
Choose Alternative B (2-isomer) to check for regio-selectivity in binding; however, the 5-isomer often yields superior potency in anti-infective applications due to better permeability.
Mechanism of Action & Workflow Visualization
To evaluate this compound, one must understand the downstream biological pathways it modulates upon functionalization.
Figure 1: Dual-Path Mechanism of Action (Anti-TB & Oncology)
Caption: The scaffold serves as a dual-entry point. In TB, it targets the respiratory chain (QcrB); in Cancer, it acts as an ATP-competitive kinase inhibitor.
Experimental Protocols (In Vitro Evaluation)
These protocols are designed to validate the intrinsic activity of the scaffold and its suitability for library generation.
Protocol A: Microplate Alamar Blue Assay (MABA) for Anti-TB Activity
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (H37Rv strain). Rationale: Imidazo[1,2-a]pyridines are known to inhibit QcrB.[1][2] This assay confirms if the "naked" scaffold has baseline activity or requires substitution.
Reagents:
-
Test Article: Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate (dissolved in DMSO).
-
Control Drug: Isoniazid (positive control).
-
Strain: M. tuberculosis H37Rv (ATCC 27294).
-
Indicator: Alamar Blue (Resazurin).
Step-by-Step Workflow:
-
Inoculum Prep: Culture H37Rv in Middlebrook 7H9 broth (supplemented with OADC) until mid-log phase (OD600 ≈ 0.6–0.8). Dilute to
CFU/mL. -
Plate Setup: Use a 96-well sterile plate.
-
Add 100 µL of 7H9 broth to all wells.
-
Serial Dilution: Add Test Article to Column 1 (final conc. 100 µM) and serially dilute (1:2) across to Column 10.[3]
-
Column 11: Growth Control (Bacteria + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Incubation: Add 100 µL of bacterial suspension to columns 1–11. Incubate at 37°C for 7 days.
-
Readout: Add 20 µL Alamar Blue and 12 µL Tween 80 (10%) to all wells. Incubate for 24 hours.
-
Blue = No Growth (Inhibition).
-
Pink = Growth (Reduction of Resazurin).
-
-
Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.
Success Criteria:
-
Hit: MIC < 10 µM (Indicates the scaffold itself binds the target).
-
Lead-Like: MIC 10–50 µM (Requires optimization/coupling).
-
Inactive: MIC > 100 µM (Scaffold acts purely as a structural core; requires functionalization).
Protocol B: Cytotoxicity & Selectivity Index (SI)
Objective: Ensure the molecule kills pathogens/cancer cells without killing healthy host cells. Cell Line: Vero cells (African Green Monkey Kidney) or HepG2.
Step-by-Step Workflow:
-
Seeding: Seed Vero cells (
cells/well) in DMEM + 10% FBS in a 96-well plate. Incubate 24h for attachment. -
Treatment: Remove media. Add fresh media containing the Test Article (concentrations: 1000 µM down to 1 µM). Incubate for 48h.
-
MTT Assay: Add 20 µL MTT solution (5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read Absorbance at 570 nm. Calculate
(Cytotoxic Concentration 50%).
Data Interpretation:
-
Selectivity Index (SI) Calculation:
or . -
Target: SI > 10 is acceptable; SI > 50 is excellent.
Synthetic Utility Evaluation (Logic Check)
Before biological testing, the chemical integrity of the "3-chloro" and "5-carboxylate" handles must be verified.
Figure 2: Lead Optimization Workflow
Caption: Decision tree for modifying the scaffold based on therapeutic intent.
Critical Checkpoint:
-
Hydrolysis: The ethyl ester at C-5 is often a prodrug. For in vitro enzyme assays (e.g., isolated Kinase assay), you MUST hydrolyze the ester to the carboxylic acid (or convert to amide) first. The ester may not bind the active site directly.
-
Coupling: If the 3-Cl fails to couple under standard Suzuki conditions (
, ), switch to Buchwald precatalysts (XPhos Pd G2) due to the electron-rich nature of the imidazopyridine ring.
References
-
Abrahams, K. A., et al. (2012).[1] "Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB." PLoS ONE, 7(12), e52951.[1] Link
-
Goel, R., et al. (2017). "Imidazo[1,2-a]pyridine scaffolds as prospective kinesin spindle protein (Eg5) inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(6), 1373-1378. Link
-
Kang, S., et al. (2014). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine, 20, 204–208. Link
-
Rival, Y., et al. (1992). "Synthesis and antibacterial activity of some imidazo[1,2-a]pyridine derivatives." European Journal of Medicinal Chemistry, 27(9), 957-964. Link
-
Bagdi, A.K., et al. (2020).[3] "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 18, 86-109. Link
Sources
- 1. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1000017-95-7|Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate|BLD Pharm [bldpharm.com]
comparing the efficacy of different catalysts for imidazo[1,2-a]pyridine synthesis
Comparative Efficacy of Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis: A Technical Guide
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for blockbuster therapeutics such as the hypnotic zolpidem and the anxiolytic alpidem. Historically, the construction of this bicyclic system relied heavily on transition-metal catalysis. However, the stringent regulatory limits on heavy metal impurities in active pharmaceutical ingredients (APIs) have driven a paradigm shift toward metal-free and visible-light-mediated methodologies.
This guide provides an objective, data-backed comparison of three distinct catalytic systems—Copper (Transition Metal), Molecular Iodine (Metal-Free), and Eosin Y (Photocatalysis)—analyzing their mechanistic causality, efficacy, and practical scalability in the laboratory.
Mechanistic Foundations of Imidazo[1,2-a]pyridine Assembly
Regardless of the catalyst employed, the synthesis of imidazo[1,2-a]pyridines fundamentally requires the formation of new C–N and C–C bonds via the coupling of 2-aminopyridines with a reactive partner (e.g., alkynes,
General mechanistic pathway for imidazo[1,2-a]pyridine synthesis via cyclization.
In-Depth Catalyst Comparison
Transition Metal Catalysis: The Copper Standard
Copper(I) and Copper(II) salts (e.g., CuI, Cu(OAc)
-
Causality & Mechanism: Copper's high efficacy stems from its strong Lewis acidity and its ability to activate terminal alkynes by forming a highly reactive copper acetylide intermediate. This intermediate undergoes rapid nucleophilic attack by the imine nitrogen, driving the cyclization forward.
-
Performance: Copper catalysis consistently delivers high yields (75–90%). However, the activation barrier for acetylide insertion is high, necessitating elevated thermal conditions (typically 110–120 °C)[1].
-
Limitations: The primary drawback is the retention of toxic copper residues in the final product, requiring rigorous and costly purification (e.g., metal scavenging resins) to meet pharmaceutical standards.
Metal-Free Catalysis: Molecular Iodine
To circumvent metal toxicity, molecular iodine (I
-
Causality & Mechanism: Iodine acts dualistically as a mild, trace Lewis acid and an electrophilic activator. It activates the carbonyl or alkyne partner, facilitating C–H functionalization and subsequent C–N bond formation. Because I
is a relatively weak oxidant on its own, it is frequently paired with terminal oxidants like tert-butyl hydroperoxide (TBHP). -
Performance: This system yields moderate to high results (70–85%) under milder thermal conditions (60–80 °C) compared to copper[2].
-
Limitations: While it eliminates heavy metal contamination, the reliance on stoichiometric amounts of peroxides introduces safety hazards during large-scale manufacturing due to the risk of thermal runaway.
Visible-Light Photocatalysis: Eosin Y
Photoredox catalysis using organic dyes like Eosin Y represents the cutting edge of green synthesis for imidazo[1,2-a]pyridines[3][4].
-
Causality & Mechanism: Eosin Y absorbs visible light (blue LEDs or standard white light) to reach a highly reactive excited triplet state. It operates via a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanism, abstracting a hydrogen atom from the substrate to generate a radical intermediate. Protic solvents (like EtOH or MeOH) are explicitly chosen for this workflow because they stabilize these radical intermediates, boosting yields from trace amounts to >85%[3].
-
Performance: This method achieves excellent yields (80–95%) at room temperature with exceptionally low catalyst loading (2–3 mol%) and reaction times as short as 2 hours[4].
Visible-light-induced photoredox catalytic cycle using Eosin Y.
Quantitative Efficacy Comparison
The following table summarizes the experimental parameters and efficacy metrics of the three catalytic systems based on recent benchmarking studies.
| Parameter | Copper Catalysis (CuI) | Iodine Catalysis (I | Photocatalysis (Eosin Y) |
| Catalyst Loading | 10–20 mol% | 10–15 mol% | 2–3 mol% |
| Co-reagents | Base (e.g., K | TBHP (Oxidant) | NBS (Trace) or Air |
| Temperature | 110–120 °C | 60–80 °C | Room Temperature |
| Reaction Time | 8–16 hours | 6–12 hours | 2–4 hours |
| Average Yield | 75–90% | 70–85% | 80–95% |
| Green Profile | Low (Heavy metal waste) | Moderate (Peroxide use) | High (Atom economic, Safe) |
Validated Experimental Protocols
To ensure reproducibility, the following self-validating methodologies detail the execution of the traditional copper-catalyzed route versus the modern photocatalytic approach.
Protocol A: Visible-Light Photocatalytic Synthesis (Eosin Y)
This protocol utilizes mild HAT dynamics to achieve high yields without thermal stress.
-
Reaction Setup: In an oven-dried 10 mL transparent glass vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), the corresponding ethylarene or alkyne (1.2 mmol), and N-bromosuccinimide (NBS) (1.2 mmol).
-
Catalyst Addition: Add Eosin Y (3 mol%)[4].
-
Solvent Selection: Suspend the mixture in 3.0 mL of Ethanol. Causality note: Ethanol is critical here; non-polar solvents will fail to stabilize the HAT-generated radicals, leading to reaction stalling.
-
Irradiation: Seal the vial and irradiate it using a 22 W white LED or blue LED at room temperature for 2–4 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (7:3 Hexane:Ethyl Acetate). The complete disappearance of the highly fluorescent 2-aminopyridine spot under a 254 nm UV lamp confirms reaction completion.
-
Workup: Quench with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. Purify via silica gel column chromatography.
Protocol B: Copper-Catalyzed Oxidative Coupling
This protocol relies on high thermal energy to drive acetylide insertion.
-
Reaction Setup: In a sealed tube, combine 2-aminopyridine (1.0 mmol), terminal alkyne (1.2 mmol), and aldehyde (1.0 mmol).
-
Catalyst Addition: Add CuI (10 mol%) and a solid acid co-catalyst (e.g., NaHSO
·SiO , 20 mol%)[1]. -
Thermal Activation: Stir the solvent-free mixture under a nitrogen atmosphere at 120 °C for 12 hours. Causality note: The solvent-free, high-heat environment is required to overcome the activation energy of the copper-acetylide intermediate formation.
-
Self-Validation (TLC): Monitor via TLC (8:2 Hexane:Ethyl Acetate). A distinct, lower-Rf product spot will appear as the starting materials are consumed.
-
Workup: Cool the mixture to room temperature, dilute with dichloromethane (15 mL), and filter through a pad of Celite to remove the bulk of the copper catalyst. Concentrate the filtrate and purify via column chromatography.
References
-
4 - Organic & Biomolecular Chemistry, RSC Publishing (2025)
-
3 - ACS Omega (2020) 3.1 - Beilstein Journal of Organic Chemistry (2019) 4.2 - ACS Omega (2021)
Sources
Comprehensive Spectroscopic Validation Guide: Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate vs. Halogenated Alternatives
Introduction: The Analytical Challenge
In medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is recognized as a privileged pharmacophore, frequently utilized in the development of antiviral, anticancer, and hypnotic agents 1. Modulating this core via C3-halogenation—specifically chlorination—dramatically alters the molecule's lipophilicity, metabolic stability, and target residence time. Furthermore, the regioselective placement of functional groups, such as a carboxylate at the C5 position, is critical for specific receptor binding 2.
When synthesizing Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate , the primary analytical challenge is distinguishing the target from unreacted precursors (des-chloro analog), over-halogenated byproducts, or positional isomers (e.g., 6-carboxylate). As a Senior Application Scientist, I approach this not by simply running spectra, but by designing a self-validating analytical system . This guide objectively compares the spectroscopic profiles of the target compound against its des-chloro and bromo alternatives, explaining the causality behind each experimental choice.
Causality of Spectroscopic Differentiation
To establish absolute structural fidelity, we must exploit the fundamental physical chemistry of the halogens.
-
Mass Spectrometry (Isotopic Causality): Chlorine naturally exists as
Cl and Cl in a ~3:1 ratio. Bromine exists as Br and Br in a ~1:1 ratio. By analyzing the [M+H] and [M+H+2] clusters, the molecule self-reports its halogen identity, independent of fragmentation. -
NMR Spectroscopy (Electronic Causality): The electronegativity of chlorine pulls electron density away from the C2 proton, shifting it downfield compared to the des-chloro analog. Conversely, the "heavy atom effect" of halogens uniquely shields the C3 carbon in
C NMR. Bromine shields C3 significantly more than chlorine 3.
Quantitative Data Comparison
Table 1: High-Resolution Mass Spectrometry (ESI+) Isotopic Signatures
| Compound Alternative | Exact Mass | Expected [M+H]
Table 2: Key
Self-Validating Experimental Workflows
To ensure absolute trustworthiness, the following protocols are designed as closed logical loops. If a compound fails any single step, the entire structural hypothesis is rejected.
Protocol 1: Self-Validating LC-HRMS Isotopic Profiling
Causality: Relying solely on exact mass can lead to false positives if isobaric impurities exist. By quantifying the isotopic ratio, the system self-validates the presence of exactly one chlorine atom, instantly ruling out unhalogenated or brominated alternatives.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 10
L of this stock into 990 L of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. -
Chromatography: Inject 1
L onto a C18 UPLC column (e.g., 1.7 m, 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes to separate any des-chloro impurities. -
Acquisition: Operate the Q-TOF mass spectrometer in ESI+ mode. Set the mass range to m/z 100–1000.
-
Data Validation: Extract the chromatogram for m/z 225.0425. Integrate the peak and examine the mass spectrum. Pass Criteria: The peak at 227.0396 must be present at 31%–33% relative abundance to the parent ion.
Protocol 2: 2D NMR Regiochemical Loop (HSQC/HMBC)
Causality: 1D NMR confirms the number of protons but cannot definitively place the ester at C5 versus C6. By mapping the HMBC (Heteronuclear Multiple Bond Correlation), we create a closed logical loop that self-validates the exact positional isomer.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard). -
1D Acquisition: Acquire standard
H (16 scans) and C (512 scans) spectra. Verify the absence of the C3 proton (~7.40 ppm). -
2D HMBC Acquisition: Set up an HMBC experiment optimized for long-range
couplings of 8 Hz. -
Data Validation:
-
Rule 1 (Halogen Position): Observe a 3-bond correlation from the C2 proton (
7.82) to the chlorinated C3 carbon ( 105.2). -
Rule 2 (Ester Position): Observe a 3-bond correlation from the C6 proton (
~7.35) to the ester carbonyl carbon ( 164.8). If the ester were at C6, this specific coupling would be absent, breaking the loop and rejecting the batch.
-
Logical Validation Diagram
The following diagram illustrates the autonomous decision-making workflow used to validate the target compound against its alternatives.
Figure 1: Self-validating logical workflow for the spectroscopic confirmation of the target compound.
Conclusion
Validating Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate requires more than matching a reference spectrum; it requires proving the absence of highly similar alternatives. By utilizing HRMS isotopic profiling to confirm the exact halogen and 2D HMBC NMR to lock down the regiochemistry of the C5-carboxylate and C3-chlorine, researchers can establish a completely self-validating analytical package. This ensures the highest level of scientific integrity before advancing the compound into biological assays or further synthetic steps.
References
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.MDPI.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.National Institutes of Health (NIH).
- Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines.Royal Society of Chemistry (RSC).
Sources
Safety Operating Guide
Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate proper disposal procedures
Operational Guide: Handling and Disposal Procedures for Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
Executive Summary & Physicochemical Risk Profiling
Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate is a halogenated heterocyclic ester widely used as a building block in medicinal chemistry and drug development. While not acutely explosive or highly reactive under standard ambient conditions, its disposal requires strict regulatory adherence due to its molecular composition.
Causality of Risk: The presence of the covalently bound chlorine atom on the imidazo[1,2-a]pyridine core categorizes this compound—and any associated experimental effluent—strictly as Halogenated Organic Waste [1]. Standard low-temperature incineration of halogenated compounds can generate highly toxic environmental pollutants, including dioxins and furans, and the resulting halogen acids can severely corrode standard incinerator linings[2][3]. Therefore, segregating this compound from non-halogenated waste streams is both a legal requirement and an operational necessity to ensure it is routed to high-temperature, scrubber-equipped incinerators[3]. Furthermore, mixing halogenated waste with non-halogenated waste significantly increases disposal costs and complicates downstream treatment[4].
Operational Handling & Spill Response Workflows
Immediate response to spills must prevent aerosolization of the solid and limit the spread of contaminated solvents.
Protocol A: Solid Spill Recovery (Powder/Crystals)
-
Isolate: Secure the area and don appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Mechanical Collection: Mechanically collect the solid using a static-free brush and dustpan. Causality: Sweeping minimizes the aerosolization of the fine powder. Never use water to wash a solid spill, as it will spread the hydrophobic contaminant and complicate cleanup.
-
Containment: Transfer the collected solid into a designated, rigid solid halogenated waste container[5].
-
Decontamination: Wipe the spill area with a pad dampened with a compatible solvent (e.g., isopropanol) to capture residual dust. Dispose of the contaminated pad in the solid hazardous waste bin[6].
Protocol B: Liquid Spill Recovery (Reaction Solutions)
-
Neutralize/Absorb: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).
-
Saturation: Allow the absorbent to fully saturate the halogenated solution.
-
Disposal: Collect the saturated absorbent and place it in a leak-proof solid halogenated waste container. Seal and label immediately.
Waste Segregation & Disposal Plans
Every experimental protocol involving Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate must include a self-validating waste management plan before the activity begins[1].
Protocol C: Liquid Halogenated Waste Disposal
-
Segregation: Transfer all reaction filtrates, mother liquors, or organic solvent washes containing the compound into a designated Halogenated Solvent Waste carboy[6][7].
-
Self-Validation (Compatibility Check): Before adding to the carboy, verify that the waste stream does not contain incompatible highly reactive materials (e.g., strong oxidizers, strong bases, or active metals) that could react exothermically with the ester or heterocyclic core[5].
-
Volume Control: Ensure the container is never filled beyond 80% capacity to allow for vapor expansion and prevent over-pressurization[5][7].
Protocol D: Aqueous Waste Management (Post-Hydrolysis)
-
Chemical State Assessment: If the ester is subjected to basic or acidic hydrolysis during an experiment, it will yield the corresponding carboxylic acid salt, shifting the molecule's solubility into the aqueous phase.
-
pH Adjustment: The aqueous stream still contains the chlorinated heterocycle and must be treated as hazardous. Adjust the pH of the aqueous solution to a neutral range (pH 5.5–9.5) using dilute acid or base[8].
-
Containment: Collect in a dedicated Aqueous Hazardous Waste container. Never discharge this chlorinated aqueous stream down the sanitary sewer[4].
Protocol E: Empty Container Management
-
Rinsing: Empty containers that held the pure chemical must be triple-rinsed with a compatible solvent capable of dissolving the residue[4].
-
Rinsate Disposal: The rinsate must be collected and disposed of as Halogenated Organic Waste[4].
-
Defacing: Deface all original chemical labels and remove the cap before disposing of the clean, empty glass/plastic container in the regular laboratory glass recycling or trash[4][7].
Data Presentation: Waste Stream Compatibility
The following table summarizes the operational parameters for segregating waste streams containing Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate.
| Waste Stream Type | Primary Constituents | Approved Receptacle | Critical Incompatibilities |
| Solid Halogenated | Pure powder, contaminated filter paper, spill pads | Rigid HDPE container (G5-G7 type) | Strong oxidizers, active metals |
| Organic Halogenated | Compound dissolved in DCM, DMF, DMSO, or EtOAc | 5-Gallon Carboy (vented cap) | Non-halogenated solvents, strong acids |
| Aqueous Halogenated | Hydrolyzed acid salts in water/buffer | Polyethylene Carboy | Unneutralized acids/bases (pH <5.5 or >9.5) |
Mandatory Visualization: Waste Segregation Decision Pathway
Decision pathway for routing Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate waste streams.
Regulatory & Logistical Plan
To maintain compliance with environmental protection frameworks (e.g., EPA RCRA guidelines), laboratories must adhere to strict accumulation and labeling standards:
-
Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation and under the control of the operator. Accumulation must not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at any time[6].
-
Labeling Integrity: All waste containers must be explicitly labeled with "Hazardous Waste" and the full chemical names of the constituents (e.g., "Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate"). Chemical symbols, abbreviations, or structural formulas are legally insufficient and violate compliance protocols[7].
-
Removal Cycles: Coordinate with the institutional Environmental Health and Safety (EHS) office to remove containers within 6 months of the accumulation start date, or immediately once the container reaches 80% capacity[6].
References
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. p2infohouse.org [p2infohouse.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. vumc.org [vumc.org]
- 5. ethz.ch [ethz.ch]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Manual [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
